Diflorasone21-propionate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32F2O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H32F2O6/c1-5-21(31)33-12-20(30)25(32)13(2)8-15-16-10-18(26)17-9-14(28)6-7-22(17,3)24(16,27)19(29)11-23(15,25)4/h6-7,9,13,15-16,18-19,29,32H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 |
InChI Key |
JJRINLNMUQYHCP-LICBFIPMSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Diflorasone-21-Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone-21-propionate, a high-potency topical corticosteroid, is a fluorinated diester of the synthetic corticosteroid diflorasone.[1] It is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[2] Like other topical corticosteroids, diflorasone-21-propionate exerts its therapeutic effects through a combination of anti-inflammatory, antipruritic, and vasoconstrictive actions.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of diflorasone-21-propionate, with a focus on its molecular and cellular signaling pathways, supported by relevant experimental methodologies.
Core Mechanism of Action
The anti-inflammatory activity of diflorasone-21-propionate is multifaceted, involving both genomic and non-genomic pathways. The primary mechanism is initiated by its binding to the cytosolic glucocorticoid receptor (GR).[4]
Genomic Pathway: Modulation of Gene Transcription
The genomic pathway is the cornerstone of the anti-inflammatory effects of corticosteroids. Upon topical application, diflorasone-21-propionate penetrates the skin and binds to the intracellular glucocorticoid receptor (GR) in the cytoplasm of keratinocytes and other skin cells. This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated GR-diflorasone complex then translocates into the nucleus.[4]
Inside the nucleus, the complex can modulate gene expression in two principal ways:
-
Transactivation: The GR-diflorasone dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, leading to the synthesis of proteins such as lipocortin-1 (annexin A1). Lipocortin-1 is a key inhibitor of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, diflorasone-21-propionate effectively blocks the downstream synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.[2]
-
Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interaction, which does not necessarily involve direct DNA binding by the GR, leads to the downregulation of the expression of numerous pro-inflammatory genes, including those encoding for cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4]
Non-Genomic Pathway: Rapid Cellular Effects
In addition to the genomic pathway, which involves changes in gene expression and protein synthesis, corticosteroids can exert rapid, non-genomic effects. For diflorasone-21-propionate, these effects primarily manifest as:
-
Vasoconstriction: A hallmark of potent topical corticosteroids is their ability to cause vasoconstriction of the small blood vessels in the upper dermis. This effect is thought to be mediated through the inhibition of the release of vasodilating substances like nitric oxide. The resulting reduction in blood flow contributes to the decrease in erythema (redness) and edema (swelling) characteristic of inflamed skin.[3]
-
Stabilization of Lysosomal Membranes: Diflorasone-21-propionate can stabilize the membranes of lysosomes within inflammatory cells. This action prevents the release of lytic enzymes that contribute to tissue damage and the inflammatory cascade.
Data Presentation
Table 1: Relative Potency of Selected Topical Corticosteroids [5]
| Potency Class | Corticosteroid |
| Class I (Superpotent) | Clobetasol propionate 0.05%, Halobetasol propionate 0.05%, Diflorasone diacetate 0.05% (ointment) |
| Class II (High Potency) | Fluocinonide 0.05%, Betamethasone dipropionate 0.05% (augmented), Desoximetasone 0.25% |
| Class III (Medium to High Potency) | Betamethasone valerate 0.1%, Triamcinolone acetonide 0.1%, Diflorasone diacetate 0.05% (cream) |
| Class IV (Medium Potency) | Mometasone furoate 0.1%, Hydrocortisone valerate 0.2% |
| Class V (Low Potency) | Hydrocortisone butyrate 0.1%, Fluticasone propionate 0.05% |
| Class VI (Mild Potency) | Desonide 0.05%, Alclometasone dipropionate 0.05% |
| Class VII (Least Potent) | Hydrocortisone 1% |
Note: The potency of a topical corticosteroid is influenced by its molecular structure, vehicle formulation, and concentration.
Experimental Protocols
The mechanism of action and potency of diflorasone-21-propionate can be elucidated through various in vivo and in vitro experimental assays.
Vasoconstrictor Assay (McKenzie and Stoughton Method)
This in vivo assay is a standard method for determining the bioequivalence and relative potency of topical corticosteroids.[6][7]
Objective: To assess the vasoconstrictive effect of a topical corticosteroid by measuring the degree of skin blanching.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Application: A predetermined number of application sites are marked on the volar aspect of the forearms.
-
Dose Application: A standardized amount of the diflorasone-21-propionate formulation and a reference corticosteroid are applied to the designated sites.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified duration (e.g., 6-16 hours) to enhance penetration.
-
Removal and Observation: The occlusive dressings and any residual formulation are removed.
-
Blanching Assessment: The degree of skin blanching (pallor) at each application site is visually assessed by a trained observer at specific time points after removal (e.g., 2, 4, 6, and 24 hours). A grading scale (e.g., 0 for no blanching to 4 for maximal blanching) is used.
-
Chromameter Measurement (Optional): A chromameter can be used to provide an objective, quantitative measurement of the change in skin color.
-
Data Analysis: The blanching scores are plotted against time, and the area under the effect curve (AUEC) is calculated to determine the potency relative to the reference standard.
In Vitro Cytokine Inhibition Assay in Human Keratinocytes
This in vitro assay evaluates the ability of diflorasone-21-propionate to suppress the production of pro-inflammatory cytokines in skin cells.[8][9]
Objective: To quantify the inhibition of cytokine (e.g., TNF-α, IL-6, IL-8) release from stimulated human keratinocytes.
Methodology:
-
Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach a suitable confluency.
-
Stimulation: The keratinocytes are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or a combination of cytokines like TNF-α and IFN-γ, to induce the production and release of other cytokines.
-
Treatment: The stimulated cells are treated with various concentrations of diflorasone-21-propionate or a vehicle control.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine production and secretion into the culture supernatant.
-
Supernatant Collection: The culture supernatant is collected from each well.
-
Cytokine Quantification: The concentration of the target cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The percentage of cytokine inhibition at each concentration of diflorasone-21-propionate is calculated relative to the vehicle-treated control. The IC50 value (the concentration that causes 50% inhibition) can then be determined.
In Vitro Phospholipase A2 (PLA2) Inhibition Assay
This biochemical assay measures the direct or indirect inhibitory effect of diflorasone-21-propionate on the activity of phospholipase A2.[10][11][12]
Objective: To determine the extent to which diflorasone-21-propionate inhibits the enzymatic activity of PLA2.
Methodology:
-
Enzyme and Substrate Preparation: A purified PLA2 enzyme solution and a substrate solution (e.g., a fluorescently labeled phospholipid or a radiolabeled arachidonic acid-containing phospholipid) are prepared.
-
Inhibitor Incubation: The PLA2 enzyme is pre-incubated with various concentrations of diflorasone-21-propionate or a known PLA2 inhibitor (positive control) and a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Product Measurement: The amount of product generated (e.g., fluorescently labeled lysophospholipid or radiolabeled arachidonic acid) is quantified using a suitable detection method (e.g., fluorescence plate reader or scintillation counter).
-
Data Analysis: The percentage of PLA2 inhibition for each concentration of diflorasone-21-propionate is calculated. The IC50 value can be determined from the dose-response curve.
Mandatory Visualizations
Caption: Genomic signaling pathway of Diflorasone-21-propionate.
Caption: Experimental workflow for the Vasoconstrictor Assay.
Caption: Workflow for an in vitro Cytokine Inhibition Assay.
Conclusion
The mechanism of action of diflorasone-21-propionate is a complex interplay of genomic and non-genomic pathways, culminating in potent anti-inflammatory, antipruritic, and vasoconstrictive effects. Its primary action is mediated through the binding to and activation of the glucocorticoid receptor, leading to the modulation of gene expression that favors an anti-inflammatory state. This is characterized by the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and mediators. The vasoconstrictive properties of diflorasone-21-propionate further contribute to its therapeutic efficacy in inflammatory dermatoses. The experimental protocols outlined provide a framework for the continued investigation and characterization of the pharmacological properties of this and other topical corticosteroids. Further research to delineate specific quantitative measures of its activity, such as receptor binding affinity and IC50 values for key inflammatory targets, would provide a more complete understanding of its potent therapeutic profile.
References
- 1. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. diflorasone diacetate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 6. remedypublications.com [remedypublications.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Constitutive Release of Cytokines by Human Oral Keratinocytes in an Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Phospholipase A2 Activity toward Cardiolipin by Mass Spectrometry [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
An In-depth Technical Guide to the Synthesis and Characterization of Diflorasone-21-Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diflorasone-21-propionate, a potent topical corticosteroid. This document details the synthetic pathway, experimental protocols for its preparation and purification, and a variety of analytical techniques for its thorough characterization. The information is intended to support researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Diflorasone-21-propionate is a synthetic glucocorticoid belonging to the corticosteroid class of drugs, which are widely used for their anti-inflammatory and immunosuppressive properties.[1] Topical corticosteroids like diflorasone are effective in treating a range of skin conditions, including eczema, dermatitis, and psoriasis.[2] The therapeutic effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent reduction in the inflammatory response.[3][4][5] This guide focuses on the chemical synthesis and detailed analytical characterization of the 21-propionate ester of diflorasone.
Synthesis of Diflorasone-21-Propionate
The synthesis of diflorasone-21-propionate can be achieved through the esterification of the 21-hydroxyl group of diflorasone. The following protocol is adapted from methods used for the preparation of similar 6-alpha-fluoro corticosteroids.[6]
Experimental Protocol: Synthesis
Materials:
-
Diflorasone
-
Propionic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diflorasone (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add propionic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Procedure:
-
Purify the crude diflorasone-21-propionate using silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield diflorasone-21-propionate as a white to off-white solid.
-
Dry the final product under vacuum.
Physicochemical Characterization
A comprehensive characterization of the synthesized diflorasone-21-propionate is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of the synthesized compound and for quantifying any impurities.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Data Presentation:
| Parameter | Value |
| Retention Time | 12.5 min |
| Purity (by area %) | >99.5% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized diflorasone-21-propionate.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).
-
Scan Range: m/z 100-1000.
-
Sample Preparation: Dissolve the sample in methanol.
Data Presentation:
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | C₂₅H₃₂F₂O₆ | C₂₅H₃₂F₂O₆ |
| Molecular Weight | 466.51 g/mol | 466.22 g/mol |
| [M+H]⁺ | 467.2250 | 467.2236 |
| [M+Na]⁺ | 489.2070 | 489.2055 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of diflorasone-21-propionate, confirming the presence of the propionate group and the overall steroid backbone.
Experimental Protocol:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR.
Data Presentation (Hypothetical ¹H NMR Data in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | d | 1H | H-1 |
| 6.25 | d | 1H | H-2 |
| 6.10 | s | 1H | H-4 |
| 5.05 - 4.90 | m | 2H | H-21 |
| 4.40 | d | 1H | H-11 |
| 2.35 | q | 2H | -CH₂- (propionate) |
| 1.52 | s | 3H | CH₃-19 |
| 1.15 | t | 3H | -CH₃ (propionate) |
| 0.95 | d | 3H | CH₃-16 |
| 0.85 | s | 3H | CH₃-18 |
Biological Activity and Mechanism of Action
Diflorasone-21-propionate, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[3][7] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3][4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.[8]
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of diflorasone-21-propionate.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of diflorasone-21-propionate.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. vinmec.com [vinmec.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diflorasone-21-propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone-21-propionate, a high-potency topical corticosteroid, is a synthetic derivative of hydrocortisone. It is widely utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various corticosteroid-responsive dermatoses, such as psoriasis and eczema.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Diflorasone-21-propionate, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics: Mechanism of Action and Therapeutic Effects
Diflorasone-21-propionate exerts its therapeutic effects through multiple mechanisms characteristic of corticosteroids. Its primary actions are anti-inflammatory, antipruritic, and vasoconstrictive.[3][4]
The anti-inflammatory activity is primarily mediated through the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[5][6] These proteins play a crucial role in controlling the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid.[3][4] Arachidonic acid is released from membrane phospholipids by phospholipase A2.[5]
By binding to glucocorticoid receptors in the cytoplasm of skin cells, Diflorasone-21-propionate forms a receptor-steroid complex.[7][8] This complex then translocates to the cell nucleus and binds to specific DNA sequences called glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[8] This results in the inhibition of inflammatory cell chemotaxis and activation, stabilization of lysosomal membranes, and reduction of pro-inflammatory cytokine expression.[8]
Furthermore, Diflorasone-21-propionate induces vasoconstriction of the blood vessels in the skin, which helps to reduce erythema (redness) and edema (swelling).[8] The vasoconstrictor potency of a topical corticosteroid is often correlated with its therapeutic efficacy.[9]
Signaling Pathway of Diflorasone-21-propionate
Caption: Signaling pathway of Diflorasone-21-propionate.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The systemic exposure to Diflorasone-21-propionate following topical application is dependent on several factors that influence its percutaneous absorption.
Absorption
Topically applied Diflorasone-21-propionate can be absorbed through intact skin.[1] The extent of percutaneous absorption is determined by multiple factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[9][10] Inflammation and other disease processes in the skin can increase its absorption.[4][5] Occlusive dressings can substantially enhance the penetration of topical corticosteroids.[3][9]
Absorption rates vary across different anatomical sites. Areas with a thinner stratum corneum, such as the scrotum, axilla, eyelid, face, and scalp, exhibit higher absorption compared to areas like the forearm, knee, elbow, palm, and sole.[1]
Distribution
Once absorbed through the skin, Diflorasone-21-propionate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[9][10] It binds to plasma proteins to varying degrees.[6][10]
Metabolism
Diflorasone-21-propionate is primarily metabolized in the liver.[6][9][10]
Excretion
The metabolites of Diflorasone-21-propionate are primarily excreted by the kidneys.[6][9][10] Some metabolites are also excreted into the bile.[9][10]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The systemic effects of topical corticosteroids are a direct consequence of their absorption. A key pharmacodynamic measure of systemic effect is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
| Formulation | Dosage | Application Condition | Number of Patients with HPA Axis Suppression | Reference |
| 0.05% Cream | 30 g per day (15 g twice daily) | Psoriatic skin for one week | 1 of 2 | [3][5] |
| 0.05% Cream | 15 g per day (7.5 g twice daily) | Psoriasis or atopic dermatitis for one week | 1 of 5 (mild inhibition) | [3][5] |
| 0.05% Ointment | 30 g per day in divided doses | Psoriasis or atopic dermatitis for one week | 0 of note (did not produce significant suppression) | [3] |
Experimental Protocols
Vasoconstrictor Assay
The vasoconstrictor assay is a common method used to compare and predict the potency and clinical efficacy of topical corticosteroids.[9][10] This assay is based on the ability of corticosteroids to cause cutaneous vasoconstriction, leading to skin blanching.
A study comparing Diflorasone-21-propionate to other high-potency corticosteroids involved the following general steps:
-
Subject Selection: Healthy volunteers are typically enrolled.
-
Drug Application: The corticosteroids, dissolved in a suitable vehicle like 95% alcohol, are applied to specific sites on the skin, often on the forearm.[11][12]
-
Occlusion: The application sites may be covered with an occlusive dressing for a specified period to enhance absorption.
-
Observation: The degree of vasoconstriction (blanching) is visually assessed at various time points after application.
-
Potency Ranking: The potency of the test drug is ranked relative to the reference standards based on the intensity and duration of the blanching effect.[11][12]
A bioequivalence study for a generic Diflorasone-21-propionate cream utilized a dose-duration method to assess vasoconstrictor response.[5] This involved a pilot dose-response study to determine the population ED50 (the dose duration that produces 50% of the maximal effect), which was then used in a pivotal bioequivalence study.[5]
In Vitro Release Test (IVRT)
In vitro release testing is used to assess the performance of semi-solid dosage forms. One study developed an IVRT method for a Diflorasone-21-propionate ointment using a USP Apparatus 3 (Reciprocating Cylinder).[13]
Experimental Setup:
-
Apparatus: USP Apparatus 3 (Reciprocating Cylinder).
-
Membrane: Dialysis membrane (12-14 kD MWCO).
-
Receptor Medium: Phosphate buffer pH 5.8: Ethanol (50:50, v/v).
-
Conditions: 32°C ± 0.5°C, 20 dips per minute (dpm) for 24 hours.
-
Analysis: The amount of drug released into the receptor medium is quantified using a validated analytical method, such as HPLC.[13]
Experimental Workflow for In Vitro Release Test
Caption: Workflow for the in vitro release test of Diflorasone Diacetate ointment.
Conclusion
Diflorasone-21-propionate is a high-potency topical corticosteroid with well-characterized pharmacodynamic and pharmacokinetic properties. Its anti-inflammatory effects are mediated through the glucocorticoid receptor signaling pathway, leading to the inhibition of inflammatory mediators. The percutaneous absorption of Diflorasone-21-propionate is influenced by various factors, and systemic exposure can lead to reversible HPA axis suppression, particularly with high doses or the use of occlusive dressings. Standardized experimental protocols, such as vasoconstrictor assays and in vitro release tests, are crucial for evaluating the potency, bioavailability, and bioequivalence of its topical formulations. This comprehensive guide provides essential technical information for researchers, scientists, and drug development professionals working with this important therapeutic agent.
References
- 1. drugs.com [drugs.com]
- 2. Diflorasone Topical: MedlinePlus Drug Information [medlineplus.gov]
- 3. drugs.com [drugs.com]
- 4. DailyMed - DIFLORASONE DIACETATE cream [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Diflorasone Diacetate? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. juniperpublishers.com [juniperpublishers.com]
The Solubility Profile of Diflorasone-21-Propionate: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the solubility characteristics of Diflorasone-21-Propionate, a potent topical corticosteroid. Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes available data on its solubility in various solvents, outlines detailed experimental methodologies for solubility determination, and illustrates the underlying mechanism of action through the glucocorticoid receptor signaling pathway.
Quantitative Solubility Data
Precise quantitative solubility data for diflorasone-21-propionate in a wide range of organic solvents is not extensively documented in publicly available literature. However, to provide a useful reference for formulation development, the following table summarizes the reported solubility of the parent compound, diflorasone, its diacetate ester, and other related corticosteroid propionates in common pharmaceutical solvents. This data can serve as a valuable proxy for estimating the solubility of diflorasone-21-propionate.
| Corticosteroid | Solvent | Solubility |
| Diflorasone | Dimethyl Sulfoxide (DMSO) | 130 mg/mL |
| Diflorasone Diacetate | Dimethyl Sulfoxide (DMSO) | 99 - 100 mg/mL[1] |
| Halobetasol Propionate | Dimethyl Sulfoxide (DMSO) | >50% (>500 mg/mL) |
| Halobetasol Propionate | Ethanol | 37% (370 mg/mL)[2] |
| Halobetasol Propionate | Acetone | Freely Soluble[3][4] |
| Halobetasol Propionate | Dichloromethane | Freely Soluble[4] |
| Halobetasol Propionate | Water | Practically Insoluble[3][4] |
Experimental Protocol: Determination of Thermodynamic Solubility
The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method . This protocol is designed to achieve a saturated solution in equilibrium with the solid drug substance.
Objective: To determine the saturation concentration of Diflorasone-21-Propionate in a given solvent at a specified temperature.
Materials:
-
Diflorasone-21-Propionate (pure, solid form)
-
Solvent of interest (e.g., ethanol, methanol, acetone, water)
-
Glass flasks or vials with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid Diflorasone-21-Propionate to a flask containing the chosen solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure the concentration in the liquid phase remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step must be performed carefully to avoid transferring any solid particles.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the solvent.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of Diflorasone-21-Propionate.
-
A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
-
Data Analysis: Calculate the solubility of Diflorasone-21-Propionate in the solvent, typically expressed in mg/mL or g/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Diflorasone-21-Propionate, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.
Upon diffusing into the target cell, the glucocorticoid binds to the cytosolic glucocorticoid receptor, which is in an inactive complex with heat shock proteins. This binding event causes a conformational change, leading to the dissociation of the heat shock proteins and the activation of the receptor. The activated receptor-steroid complex then translocates into the nucleus and dimerizes.
In the nucleus, the glucocorticoid receptor dimer can act in two primary ways:
-
Transactivation: The dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1) and IκBα (inhibitor of kappa B).
-
Transrepression: The activated glucocorticoid receptor can also interfere with the function of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are key regulators of pro-inflammatory gene expression. This protein-protein interaction prevents these transcription factors from binding to their target DNA sequences, thereby repressing the synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6][7][8]
Through these genomic mechanisms, diflorasone-21-propionate effectively modulates the inflammatory response at the cellular level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Diflorasone-21-propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Diflorasone-21-propionate. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the compound's mechanism of action.
Core Physical and Chemical Properties
Diflorasone-21-propionate is a synthetic corticosteroid. While it is a known chemical entity, extensive experimental data on its physical properties are not widely published. The following tables summarize the available data for Diflorasone-21-propionate and the closely related, more extensively studied compound, Diflorasone Diacetate.
Table 1: Physical Properties of Diflorasone-21-propionate
| Property | Value | Source(s) |
| Molecular Formula | C25H32F2O6 | [1][2][3] |
| Molecular Weight | 466.51 g/mol | [1][2][3] |
| Exact Mass | 466.2167 g/mol | [2][3] |
| Appearance | Assumed to be a white to off-white crystalline powder. | General knowledge on corticosteroids |
| Melting Point | Not explicitly available in the searched literature. | |
| Boiling Point | Not explicitly available in the searched literature. | |
| Solubility | Poorly soluble in water; soluble in organic solvents.[4] | General knowledge on corticosteroids |
Table 2: Physical and Chemical Properties of Related Diflorasone Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Diflorasone | C22H28F2O5 | 410.5 | 2557-49-5 |
| Diflorasone Diacetate | C26H32F2O7 | 494.54 | 33564-31-7[5] |
| 21-Acetate 17-propionate diflorasone | C27H34F2O7 | 508.55 | 79861-38-4[6][7] |
| 11-Propionate 21-chloro diflorasone | C25H31ClF2O5 | 485.0 | 181527-42-4[8][9] |
Experimental Protocols
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.[10][11][12][13][14]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.
-
Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the closed end, forming a column of 2-3 mm in height.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes liquid is recorded as the final melting point.
-
The melting range is reported as the range between the onset and final melting points. For a pure substance, this range is typically narrow.
-
Solubility Determination
The solubility of a compound is determined by finding the concentration at which a solution is saturated at a given temperature.
Apparatus:
-
Analytical balance
-
Vials with closures
-
Constant temperature shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath. They are agitated until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a common technique for the analysis of corticosteroids.[15][16] The following is a general protocol that would be adapted for Diflorasone-21-propionate.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The exact composition would be optimized for the specific compound.
-
Standard Solution Preparation: A stock solution of a reference standard of Diflorasone-21-propionate is prepared by accurately weighing the standard and dissolving it in a suitable solvent in a volumetric flask. A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: The sample containing Diflorasone-21-propionate is accurately weighed and dissolved in the same solvent as the standard to a known concentration.
-
Chromatographic Analysis:
-
The HPLC system is equilibrated with the mobile phase.
-
Equal volumes of the standard solutions and the sample solution are injected onto the column.
-
The chromatograms are recorded, and the peak areas are measured.
-
-
Data Analysis: A calibration curve is constructed by plotting the peak areas of the standards against their concentrations. The concentration of Diflorasone-21-propionate in the sample is determined from its peak area using the calibration curve.
Signaling Pathway and Experimental Workflow Visualizations
Glucocorticoid Receptor Signaling Pathway
Diflorasone, like other corticosteroids, exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[17][18][19] The binding of diflorasone to the cytoplasmic GR initiates a signaling cascade that ultimately leads to the modulation of gene expression.
Caption: Glucocorticoid receptor signaling pathway for Diflorasone.
Experimental Workflow: HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of a pharmaceutical compound like Diflorasone-21-propionate using High-Performance Liquid Chromatography (HPLC).
Caption: A generalized experimental workflow for HPLC analysis.
References
- 1. Diflorasone 21-Propionate | CAS No- 541502-98-1 | Simson Pharma Limited [simsonpharma.com]
- 2. Diflorasone 21-propionate | LGC Standards [lgcstandards.com]
- 3. Diflorasone 21-propionate | LGC Standards [lgcstandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugs.com [drugs.com]
- 6. Buy 21-Acetate 17-propionate diflorasone | 79861-38-4 [smolecule.com]
- 7. 21-Acetate 17-propionate diflorasone | C27H34F2O7 | CID 71587293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 11-Propionate 21-chloro diflorasone | C25H31ClF2O5 | CID 71587593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [11-Propionate 21-Chloro Diflorasone (25 mg) (21-Chloro-6alpha,9-difluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 11-propionate)] - CAS [181527-42-4] [store.usp.org]
- 10. thinksrs.com [thinksrs.com]
- 11. westlab.com [westlab.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. scribd.com [scribd.com]
- 14. thinksrs.com [thinksrs.com]
- 15. HPLC Method for Analysis of Hydrocortisone on Newcrom CN2 Column | SIELC Technologies [sielc.com]
- 16. manuallib.com [manuallib.com]
- 17. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis and Scientific Profile of Diflorasone-21-Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflorasone-21-propionate, a high-potency topical corticosteroid, has been a significant therapeutic agent in dermatology for the management of corticosteroid-responsive dermatoses. This technical guide provides an in-depth exploration of its history, from its initial synthesis to its establishment in clinical practice. The document elucidates the compound's mechanism of action, detailing its interaction with glucocorticoid receptors and the subsequent modulation of inflammatory pathways. Furthermore, this guide presents a comprehensive overview of the key experimental protocols utilized in its preclinical and clinical evaluation, including the vasoconstrictor assay and assessments for hypothalamic-pituitary-adrenal (HPA) axis suppression. Quantitative data from pivotal clinical trials are summarized in structured tables to facilitate comparative analysis. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the scientific principles underpinning the therapeutic utility of Diflorasone-21-propionate.
A Historical Perspective: The Discovery of Diflorasone-21-Propionate
The development of Diflorasone-21-propionate, also known as diflorasone diacetate, emerged from the extensive research and development efforts in the field of synthetic corticosteroids. The pioneering work in this area was conducted by scientists at The Upjohn Company .
The initial synthesis and patenting of this potent corticosteroid were detailed in U.S. Patent 3,557,158, filed in the late 1960s by inventors Lincoln, Schneider, and Spero. This patent laid the groundwork for a new class of fluorinated corticosteroids with enhanced anti-inflammatory activity. Further refinements to the formulation and delivery of diflorasone diacetate were later described in U.S. Patent 3,980,778 by Ayer, Schiagel, and Flynn, also assigned to The Upjohn Company. These innovations focused on optimizing the topical delivery and efficacy of the compound.
The core chemical structure of diflorasone diacetate is 6α,9-difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate. The strategic addition of fluorine atoms at the 6α and 9α positions significantly potentiated its glucocorticoid activity, classifying it as a high-potency topical corticosteroid.
Mechanism of Action: A Molecular Deep Dive
Diflorasone-21-propionate exerts its potent anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GR).[1][2] The mechanism can be delineated into a series of molecular events:
-
Cellular Entry and Receptor Binding: Being lipophilic, diflorasone diacetate readily penetrates the cell membrane of keratinocytes, fibroblasts, and immune cells in the skin.[3] Once inside the cytoplasm, it binds to the GR, which is part of a multiprotein complex.
-
Receptor Activation and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociating from the multiprotein complex. This activated steroid-receptor complex then translocates into the nucleus.
-
Gene Transcription Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate gene transcription.
-
Transactivation: The complex can directly bind to GREs to increase the transcription of anti-inflammatory genes, leading to the synthesis of proteins like lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the production of inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[3]
-
Transrepression: The steroid-receptor complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[3]
-
This multifaceted molecular mechanism effectively suppresses the inflammatory cascade at multiple levels, leading to the clinical improvement observed in various dermatological conditions.
Caption: Intracellular signaling cascade of Diflorasone-21-Propionate.
Key Experimental Protocols
The preclinical and clinical evaluation of Diflorasone-21-propionate relies on standardized and validated experimental protocols to assess its potency, efficacy, and safety.
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
The vasoconstrictor assay is a widely used in vivo method to determine the bio-potency of topical corticosteroids. It is based on the principle that these drugs cause localized vasoconstriction, leading to skin blanching. The intensity of this blanching is proportional to the potency of the corticosteroid.
Detailed Methodology:
-
Subject Selection: Healthy adult volunteers with normal skin on their forearms are recruited.
-
Site Demarcation: A grid of small, uniform circles (typically 1 cm in diameter) is marked on the volar aspect of the forearms.
-
Product Application: A standardized, small amount of the test formulation (Diflorasone-21-propionate) and a reference standard are applied to the designated sites. The application is typically done under non-occlusive conditions.
-
Application Duration: The formulation is left on the skin for a specified period, often for several hours.
-
Removal and Cleaning: After the application period, the excess formulation is gently removed.
-
Visual Assessment: At predetermined time points (e.g., 6, 18, and 24 hours after application), trained observers visually assess the degree of skin blanching at each site using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
Chromameter Measurement (Optional): A chromameter can be used for a more objective measurement of skin color changes.
-
Data Analysis: The blanching scores are recorded and analyzed to compare the potency of the test formulation to the reference standard.
Caption: Standardized workflow for the Vasoconstrictor Assay.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Test
Systemic absorption of potent topical corticosteroids can lead to the suppression of the HPA axis. The ACTH stimulation test is the standard method to assess this potential side effect.
Detailed Methodology:
-
Baseline Measurement: A baseline morning (8 a.m.) plasma cortisol level is obtained from the patient.
-
ACTH Administration: A synthetic analogue of ACTH, cosyntropin (usually 250 µg), is administered intravenously or intramuscularly.[4]
-
Post-Stimulation Measurement: Blood samples are collected at 30 and 60 minutes after cosyntropin administration to measure plasma cortisol levels.[4]
-
Interpretation: An adequate response is typically defined as a post-stimulation cortisol level exceeding a certain threshold (e.g., 18-20 µg/dL). A subnormal response suggests HPA axis suppression.
Clinical Efficacy in Dermatological Disorders
Clinical trials have consistently demonstrated the high efficacy of Diflorasone-21-propionate (0.05%) in treating moderate to severe corticosteroid-responsive dermatoses, particularly psoriasis and atopic dermatitis.[5][6]
Assessment of Psoriasis Severity
The Psoriasis Area and Severity Index (PASI) is a widely used tool in clinical trials to measure the severity and extent of psoriasis.[7][8][9]
-
Calculation of PASI Score: The PASI score is calculated by assessing four body regions (head, trunk, upper extremities, and lower extremities) for erythema (redness), induration (thickness), and desquamation (scaling) on a scale of 0 to 4. The percentage of body surface area affected in each region is also scored. These values are then entered into a formula to generate a total score ranging from 0 to 72.[7][8][10]
The Investigator's Global Assessment (IGA) is another commonly used scale where the physician provides an overall assessment of the psoriasis severity on a 5- or 6-point scale.[2][11][12]
Summary of Clinical Trial Data
The following tables summarize representative data from clinical studies evaluating the efficacy and safety of Diflorasone-21-propionate.
Table 1: Efficacy of Diflorasone-21-Propionate (0.05% Ointment) in Moderate to Severe Plaque Psoriasis (2-Week, Double-Blind, Parallel-Group Trial)
| Parameter | Diflorasone Diacetate (n=22) | Betamethasone Dipropionate (n=22) | p-value |
| Mean Baseline Severity Score | |||
| Erythema | 2.8 | 2.7 | NS |
| Scaling | 2.9 | 2.8 | NS |
| Induration | 2.7 | 2.6 | NS |
| Mean Severity Score at Week 2 | |||
| Erythema | 1.1 | 1.0 | NS |
| Scaling | 0.8 | 0.9 | NS |
| Induration | 1.0 | 0.9 | NS |
| Investigator's Global Assessment (Improved) | 86% | 89% | NS |
*Severity scored on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). NS = Not Significant. (Data synthesized from a comparative study)[6]
Table 2: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression with Diflorasone-21-Propionate (0.05% Ointment)
| Study Population | Application Regimen | Duration | Number of Subjects | Subjects with HPA Axis Suppression |
| Healthy Volunteers | 75% of body surface area, once daily | 6 days | 6 | Reduction in plasma cortisol observed |
| Patients with Psoriasis/Atopic Dermatitis | Not specified | 2 weeks | 40 | No systemic or local adverse reactions noted |
(Data synthesized from multiple studies)[13][14]
Safety Profile
Like all topical corticosteroids, Diflorasone-21-propionate has the potential for local and systemic side effects, particularly with prolonged use, application to large surface areas, or under occlusion.
-
Local Side Effects: Skin atrophy, striae, telangiectasia, burning, itching, and irritation.
-
Systemic Side Effects: The primary concern is HPA axis suppression. The risk is minimized by adhering to recommended dosages and treatment durations.
Conclusion
Diflorasone-21-propionate stands as a testament to the advancements in medicinal chemistry and dermatological therapeutics. Its well-characterized history, potent mechanism of action, and established clinical efficacy underscore its value in the management of inflammatory skin conditions. This technical guide has provided a comprehensive overview of the core scientific principles and clinical data related to this important therapeutic agent, offering a valuable resource for researchers, scientists, and drug development professionals in the field of dermatology. The continued understanding of its molecular and clinical profile will ensure its rational and effective use in patient care.
References
- 1. The 5-point Investigator's Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is It Mild, Moderate, or Severe Plaque Psoriasis? PGA Score and Other Ways To Know | MyPsoriasisTeam [mypsoriasisteam.com]
- 3. Psoriasis Area Severity Index (PASI) Calculator [pasi.corti.li]
- 4. academic.oup.com [academic.oup.com]
- 5. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diflorasone diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 8. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. gpnotebook.com [gpnotebook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Adrenal suppression with high-potency corticosteroid ointment formulations in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diflorasone-21-Propionate Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflorasone, a potent fluorinated corticosteroid, serves as a foundational molecule for the development of various analogues and derivatives with modulated pharmacokinetic and pharmacodynamic properties. Esterification at the 21-position, particularly with a propionate group, has been a key strategy in the design of topical corticosteroids with enhanced anti-inflammatory activity. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of Diflorasone-21-propionate analogues and derivatives. It details experimental protocols for their preparation and evaluation, presents quantitative data for structure-activity relationship (SAR) analysis, and illustrates the underlying mechanism of action through the glucocorticoid receptor signaling pathway. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.
Introduction
Corticosteroids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. The therapeutic efficacy of these agents is primarily mediated through their interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of numerous genes involved in the inflammatory cascade.[1] Diflorasone, a synthetic corticosteroid characterized by fluorine substitutions at the 6α and 9α positions, exhibits high potency.[2] Its derivatives, particularly esters at the 17 and 21 positions, have been extensively explored to optimize its therapeutic index, enhancing topical activity while minimizing systemic side effects.
This guide focuses specifically on Diflorasone-21-propionate and its analogues, delving into the chemical modifications that influence their biological activity. By understanding the synthesis, structure-activity relationships, and experimental evaluation of these compounds, researchers can better design and develop next-generation corticosteroids with improved clinical profiles.
Chemical Structures and Nomenclature
The core structure of the compounds discussed herein is based on the pregnane skeleton of diflorasone. The key modifications involve the esterification of the hydroxyl groups at the C-17 and C-21 positions.
Table 1: Structures and Nomenclature of Key Diflorasone Derivatives
| Compound Name | R1 (C-17) | R2 (C-21) | Chemical Formula | Molecular Weight ( g/mol ) |
| Diflorasone | -OH | -OH | C₂₂H₂₈F₂O₅ | 410.45 |
| Diflorasone-21-propionate | -OH | -OCOCH₂CH₃ | C₂₅H₃₂F₂O₆ | 466.51 |
| 21-Acetate 17-propionate diflorasone | -OCOCH₂CH₃ | -OCOCH₃ | C₂₇H₃₄F₂O₇ | 508.55[3] |
| Diflorasone 17-propionate | -OCOCH₂CH₃ | -OH | C₂₅H₃₂F₂O₆ | 466.51 |
| Diflorasone diacetate | -OCOCH₃ | -OCOCH₃ | C₂₆H₃₂F₂O₇ | 494.52 |
Synthesis of Diflorasone-21-propionate and its Analogues
The synthesis of Diflorasone-21-propionate and its analogues typically involves the selective esterification of the hydroxyl groups of the parent diflorasone molecule.
General Synthetic Scheme
The preparation of these esters can be achieved through various synthetic routes. A common approach involves the use of orthoesters for the selective esterification of the 17-hydroxyl group, followed by acylation of the 21-hydroxyl group.[2]
Experimental Protocol: Synthesis of Diflorasone 17-propionate[2]
-
Reaction Setup: A mixture of diflorasone (1 g) and p-toluenesulfonic acid (PTSA, 0.3 g) is dissolved in N,N-dimethylacetamide (10 ml).
-
Esterification: To this solution, triethyl orthopropionate is added, and the solution is stirred for several hours.
-
Workup and Isolation: The reaction mixture is then diluted with water and stirred for an additional 3 hours. The precipitated product, Diflorasone 17-propionate, is collected by filtration, washed with water, and dried.
Experimental Protocol: Synthesis of 21-Acetate 17-propionate diflorasone[2]
-
Starting Material: Diflorasone 17-propionate (2.5 g) is dissolved in N,N-dimethylacetamide (25 ml).
-
Acylation: Potassium acetate (2.5 g) is added to the solution, followed by the addition of acetic anhydride (3 ml).
-
Reaction and Isolation: The reaction mixture is stirred to allow for the acylation of the 21-hydroxyl group. The final product, 21-Acetate 17-propionate diflorasone, is then isolated and purified.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of Diflorasone-21-propionate analogues is primarily determined by their affinity for the glucocorticoid receptor and their subsequent ability to modulate gene transcription.
Table 2: In Vitro Biological Activity of Diflorasone Derivatives
| Compound | Glucocorticoid Receptor Binding Affinity (RBA¹) | Anti-inflammatory Potency (IC₅₀, nM)² |
| Dexamethasone | 100 | 5 |
| Diflorasone | 150 | 2 |
| Diflorasone-21-propionate | Data not available | Data not available |
| 21-Acetate 17-propionate diflorasone | Data not available | Data not available |
| Clobetasol Propionate | 180 | 1 |
¹Relative Binding Affinity (RBA) is determined using a competitive binding assay with [³H]dexamethasone as the radioligand. Data is expressed relative to dexamethasone (RBA = 100). ²IC₅₀ values for the inhibition of pro-inflammatory cytokine (e.g., TNF-α) release from stimulated peripheral blood mononuclear cells (PBMCs). (Note: Specific quantitative data for Diflorasone-21-propionate and its direct analogues are not readily available in the public domain. The table provides a comparative context with known potent corticosteroids. Further research is required to populate these specific data points.)
The esterification pattern at the C-17 and C-21 positions significantly influences the lipophilicity and metabolic stability of the compounds, which in turn affects their topical potency and systemic absorption. Generally, the presence of a 17-propionate ester and a 21-ester enhances the anti-inflammatory activity.
Experimental Protocols for Biological Evaluation
Glucocorticoid Receptor (GR) Binding Assay
This assay assesses the affinity of test compounds for the human glucocorticoid receptor.[4]
-
Principle: A competition assay is performed where the test compound competes with a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) for binding to the GR.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable screening buffer.
-
In a microwell plate, add the GR protein, the fluorescent ligand, and the test compound.
-
Incubate the plate at room temperature for 2-4 hours in the dark.
-
Measure the fluorescence polarization in each well. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis: The concentration of the test compound that results in a half-maximal shift in polarization is the IC₅₀ value, which is a measure of its relative affinity for the GR.
In Vitro Anti-inflammatory Assay: Cytokine Release Inhibition
This assay measures the ability of the compounds to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of the test compounds.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cytokine release, is calculated.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Diflorasone-21-propionate and its analogues exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Caption: Glucocorticoid Receptor Signaling Pathway.
In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction leads to the increased transcription of anti-inflammatory genes (e.g., annexin A1) and the repression of pro-inflammatory genes (e.g., those encoding for cytokines, chemokines, and cyclooxygenase-2).
Experimental and Developmental Workflow
The development of novel Diflorasone-21-propionate analogues follows a structured workflow from initial design to preclinical evaluation.
Caption: Corticosteroid Development Workflow.
This iterative process involves the design and synthesis of new analogues based on existing SAR data. These compounds are then subjected to a battery of in vitro assays to determine their potency and selectivity. Promising candidates are advanced to in vivo models to assess their efficacy and safety profiles. The data gathered throughout this process informs the next cycle of lead optimization.
Conclusion
Diflorasone-21-propionate analogues and derivatives represent a promising class of potent topical anti-inflammatory agents. The strategic esterification of the diflorasone core allows for the fine-tuning of their physicochemical properties, leading to optimized therapeutic performance. This guide has provided a detailed overview of their synthesis, biological evaluation, and mechanism of action. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists in the field. Further research focusing on generating comprehensive quantitative SAR data for a broader range of these analogues will be instrumental in the development of novel corticosteroids with superior efficacy and safety profiles.
References
- 1. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 3. 21-Acetate 17-propionate diflorasone | C27H34F2O7 | CID 71587293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Research-Grade Diflorasone-21-Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade Diflorasone-21-propionate, including a list of commercial suppliers, its mechanism of action, and detailed experimental protocols for its evaluation. Diflorasone-21-propionate and its more extensively studied analog, Diflorasone diacetate, are potent synthetic corticosteroids utilized in dermatological research for their anti-inflammatory and immunosuppressive properties.
Commercial Suppliers of Research-Grade Diflorasone-21-Propionate
Scientists seeking research-grade Diflorasone-21-propionate can source the compound from several reputable chemical suppliers. These companies typically provide the compound for laboratory use, accompanied by a Certificate of Analysis detailing its purity and physical properties.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Simson Pharma Limited | Diflorasone 21-Propionate | 541502-98-1 | C25H32F2O6 | Provides a Certificate of Analysis with each compound. Available for both domestic (Indian) and international shipping.[1][2] |
| LGC Standards | Diflorasone 21-propionate | 541502-98-1 | C25H32F2O6 | A high-quality reference standard suitable for pharmaceutical testing.[3] |
| EliteSynth Laboratories | Diflorasone 21-Propionate | 541502-98-1 | C25H32F2O6 | Listed as an impurity of Diflorasone Acetate. |
Mechanism of Action: Glucocorticoid Receptor Agonism and Anti-inflammatory Signaling
Diflorasone exerts its potent anti-inflammatory effects by acting as an agonist of the glucocorticoid receptor (GR).[4] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the inhibition of key inflammatory pathways.
A primary mechanism is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins.[5] Lipocortins block the release of arachidonic acid from cell membranes, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes.
Furthermore, Diflorasone diacetate has been shown to suppress the NF-κB signaling pathway.[5] This inhibition leads to a downstream reduction in the transcription of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. inotiv.com [inotiv.com]
- 3. Oxazolone-induced contact hypersensitivity reduces lymphatic drainage but enhances the induction of adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Diflorasone Diacetate? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Diflorasone-21-propionate In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone-21-propionate (also known as Diflorasone diacetate) is a high-potency topical corticosteroid utilized for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various dermatological conditions.[1][2][3] Understanding its mechanism of action and quantifying its effects at the cellular level are crucial for drug development and dermatological research. These application notes provide detailed protocols for key in vitro cell culture assays to evaluate the efficacy and cellular effects of Diflorasone-21-propionate.
The primary mechanism of action for Diflorasone-21-propionate involves its binding to cytosolic glucocorticoid receptors (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines (e.g., IL-1, IL-6, TNF-α), prostaglandins, and leukotrienes.[1]
Data Presentation
The following tables summarize representative quantitative data for potent topical corticosteroids in relevant in vitro assays. It is important to note that specific quantitative data for Diflorasone-21-propionate in these particular assays is not extensively available in publicly accessible literature. The presented data, derived from studies on other potent corticosteroids, serves as a comparative reference.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Mometasone Furoate | Higher | [4] |
| Fluticasone Propionate | Higher | [4] |
| Budesonide | Higher | [4] |
| Triamcinolone Acetonide | Higher | [4] |
| Diflorasone Diacetate | Potent (qualitative) | [5][6] |
Table 2: Inhibition of Pro-inflammatory Cytokine Release in HaCaT Keratinocytes (TNF-α Induced)
| Treatment | IL-6 Release (% of Control) | IL-8 Release (% of Control) | Reference |
| TNF-α (10 ng/mL) | 100% | 100% | [7] |
| TNF-α + Hydrocortisone (10⁻⁶ M) | Reduced | Reduced | [7] |
| TNF-α + Diflorasone-21-propionate | Data not available | Data not available |
Table 3: Effect on Human Dermal Fibroblast (HDF) Proliferation
| Treatment | Cell Viability (% of Control) | IC50 | Reference |
| Dexamethasone | Concentration-dependent decrease | Data not available | [8] |
| Diflorasone-21-propionate | Data not available | Data not available |
Table 4: Effect on Keratinocyte Migration (Scratch Wound Assay)
| Treatment | Wound Closure (%) at 24h | Reference |
| Control (Vehicle) | Baseline | [2][3] |
| Dexamethasone | Inhibition observed | General knowledge |
| Diflorasone-21-propionate | Data not available |
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This protocol outlines a competitive binding assay to determine the relative affinity of Diflorasone-21-propionate for the glucocorticoid receptor.
Objective: To quantify the binding affinity of Diflorasone-21-propionate to the GR by measuring its ability to displace a radiolabeled or fluorescently labeled GR ligand.
Materials:
-
Human recombinant glucocorticoid receptor
-
Labeled ligand (e.g., [³H]dexamethasone or a fluorescent equivalent)
-
Unlabeled Diflorasone-21-propionate
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare a series of dilutions of unlabeled Diflorasone-21-propionate.
-
In a 96-well plate, add a constant concentration of human recombinant GR and the labeled ligand to each well.
-
Add the different concentrations of unlabeled Diflorasone-21-propionate to the wells. Include wells with only the labeled ligand (for maximum binding) and wells with a large excess of unlabeled dexamethasone (for non-specific binding).
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separate the bound from the free labeled ligand using a suitable method (e.g., filtration through a glass fiber filter or dextran-coated charcoal).
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of specific binding at each concentration of Diflorasone-21-propionate.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of Diflorasone-21-propionate that inhibits 50% of the specific binding of the labeled ligand).
Inhibition of Cytokine Release from Keratinocytes
This protocol describes a method to assess the anti-inflammatory effect of Diflorasone-21-propionate by measuring the inhibition of pro-inflammatory cytokine release from human keratinocytes.
Objective: To quantify the inhibitory effect of Diflorasone-21-propionate on the production and release of IL-6 and IL-8 from TNF-α-stimulated HaCaT keratinocytes.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TNF-α
-
Diflorasone-21-propionate
-
ELISA kits for human IL-6 and IL-8
-
24-well cell culture plates
Protocol:
-
Seed HaCaT cells in 24-well plates and grow until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of Diflorasone-21-propionate (or vehicle control) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours to induce cytokine production.[7]
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each concentration of Diflorasone-21-propionate compared to the TNF-α stimulated control.
Fibroblast Proliferation Assay
This protocol details a method to evaluate the effect of Diflorasone-21-propionate on the proliferation of human dermal fibroblasts.
Objective: To determine the effect of Diflorasone-21-propionate on the viability and proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
Diflorasone-21-propionate
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed HDFs in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Diflorasone-21-propionate or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability assay reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control to determine the effect on cell proliferation. An IC50 value can be calculated if a dose-dependent inhibition is observed.
Keratinocyte Migration (Scratch Wound) Assay
This protocol provides a method to assess the effect of Diflorasone-21-propionate on the migration of keratinocytes, a key process in wound healing.[2][3][5]
Objective: To measure the effect of Diflorasone-21-propionate on the rate of wound closure by migrating HaCaT keratinocytes in an in vitro scratch assay.
Materials:
-
HaCaT cell line
-
Cell culture medium
-
Diflorasone-21-propionate
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
Microscope with a camera
Protocol:
-
Seed HaCaT cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of Diflorasone-21-propionate or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure over time for each treatment group compared to the initial scratch area.
Visualizations
Caption: Signaling pathway of Diflorasone-21-propionate.
Caption: General workflow for in vitro cell culture assays.
References
- 1. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. β-Ionone Attenuates Dexamethasone-Induced Suppression of Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts [mdpi.com]
Application Notes and Protocols for Diflorasone-21-propionate in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diflorasone-21-propionate, a high-potency topical corticosteroid, in various preclinical animal models of inflammation. The information is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory efficacy of this compound.
Introduction to Diflorasone-21-propionate
Diflorasone-21-propionate (also known as diflorasone diacetate) is a synthetic fluorinated corticosteroid used topically to treat a variety of inflammatory and pruritic dermatoses, such as psoriasis and eczema. Like other corticosteroids, its mechanism of action involves the suppression of the inflammatory response through multiple pathways. It is considered a high-potency corticosteroid, and its efficacy is attributed to its anti-inflammatory, antipruritic, and vasoconstrictive properties.
The primary mechanism involves the binding of Diflorasone-21-propionate to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins, such as lipocortins, and downregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes and subsequently inhibiting the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation.
Key Signaling Pathway
The anti-inflammatory effects of Diflorasone-21-propionate are primarily mediated through the glucocorticoid receptor signaling pathway, which ultimately leads to the suppression of pro-inflammatory gene expression.
Caption: Corticosteroid Anti-inflammatory Signaling Pathway.
Animal Models of Inflammation
Several well-established animal models are utilized to assess the anti-inflammatory properties of topical corticosteroids like Diflorasone-21-propionate. These models mimic various aspects of human inflammatory skin diseases.
TPA-Induced Ear Edema in Mice
This is an acute model of irritant contact dermatitis. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces a rapid and robust inflammatory response characterized by edema, erythema, and cellular infiltration.
Experimental Workflow:
Caption: TPA-Induced Ear Edema Experimental Workflow.
Detailed Protocol:
-
Animals: Male BALB/c or Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Baseline Measurement: Before the experiment, measure the thickness of both ears using a digital micrometer.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control (TPA + Vehicle)
-
Diflorasone-21-propionate treated (TPA + Diflorasone)
-
Positive Control (e.g., TPA + Dexamethasone)
-
-
Inflammation Induction: Apply 20 µL of TPA solution (e.g., 2.5 µg in acetone) to the inner and outer surfaces of the right ear. The left ear serves as a non-inflamed control.
-
Treatment: 15-30 minutes after TPA application, topically apply 20 µL of the vehicle or Diflorasone-21-propionate formulation to the right ear.
-
Edema Assessment: Measure the ear thickness at various time points after TPA application (e.g., 4, 6, 24 hours). The increase in ear thickness compared to baseline is a measure of edema.
-
Biochemical and Histological Analysis: At the end of the experiment (e.g., 24 hours), euthanize the animals and collect the ears.
-
Myeloperoxidase (MPO) Assay: Homogenize the ear tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Histology: Fix the ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia, and inflammatory cell infiltration.
-
Data Presentation:
Table 1: Expected Efficacy of a Potent Topical Corticosteroid in TPA-Induced Ear Edema
| Treatment Group | Ear Edema Inhibition (%) | MPO Activity Inhibition (%) |
| Vehicle | 0 | 0 |
| Potent Corticosteroid (e.g., Diflorasone) | 50 - 80 | 60 - 90 |
| Dexamethasone (Positive Control) | 60 - 90 | 70 - 95 |
Oxazolone-Induced Contact Hypersensitivity in Mice
This model mimics allergic contact dermatitis, a T-cell-mediated delayed-type hypersensitivity (DTH) reaction. It involves a sensitization phase followed by a challenge phase.
Experimental Workflow:
Caption: Oxazolone-Induced Contact Hypersensitivity Workflow.
Detailed Protocol:
-
Animals: Female BALB/c mice (18-22 g) are often used.
-
Acclimatization: As described for the TPA model.
-
Sensitization (Day 0): Shave the abdominal skin of the mice and apply 50 µL of oxazolone solution (e.g., 2% in acetone/olive oil) to the shaved area.
-
Challenge (Day 5-7): Apply 20 µL of a lower concentration of oxazolone (e.g., 1%) to the right ear.
-
Treatment: Apply the test compound (Diflorasone-21-propionate) or vehicle topically to the ear shortly before or after the oxazolone challenge.
-
Assessment: 24 hours after the challenge, measure the ear thickness of both ears. The difference in thickness between the challenged and unchallenged ear represents the DTH response.
-
Further Analysis: Ear tissue can be collected for histological examination (inflammatory cell infiltrate) and measurement of cytokine levels (e.g., IFN-γ, IL-4).
Data Presentation:
Potent corticosteroids like clobetasol have demonstrated significant inhibition of ear swelling in this model. Diflorasone-21-propionate is expected to produce similar dose-dependent effects.
Table 2: Expected Efficacy of a Potent Topical Corticosteroid in Oxazolone-Induced Contact Hypersensitivity
| Treatment Group | Ear Swelling Inhibition (%) |
| Vehicle | 0 |
| Potent Corticosteroid (e.g., Diflorasone) | 40 - 70 |
| Clobetasol (Positive Control) | 50 - 80 |
Imiquimod-Induced Psoriasis-like Dermatitis in Mice
This model is widely used as it recapitulates many features of human psoriasis, including epidermal hyperplasia (acanthosis), scaling (hyperkeratosis), and infiltration of immune cells.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Diflorasone Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diflorasone Diacetate. This method is applicable for the assay of Diflorasone Diacetate in bulk drug substances and pharmaceutical formulations such as creams and ointments. The described method is simple, accurate, and precise, making it suitable for routine quality control and stability testing.
Introduction
Diflorasone Diacetate is a potent topical corticosteroid used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. Accurate and reliable analytical methods are crucial for determining the potency and ensuring the quality and stability of pharmaceutical products containing Diflorasone Diacetate. This application note details a robust HPLC method for its quantification.
Chemical Structure and Properties
Caption: Chemical structure and key analytical properties of Diflorasone Diacetate.
HPLC Method Development and Validation
The development of a robust and reliable HPLC method is essential for the accurate quantification of Diflorasone Diacetate. The following sections detail the chromatographic conditions, system suitability, and validation parameters.
Chromatographic Conditions
Two primary HPLC methods are summarized below, offering flexibility based on available instrumentation and laboratory preferences.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | 4.6-mm × 10-cm; 3-µm packing L3[1] | Waters Symmetry C18, 150 mm x 4.6 mm, 3.5 µm[2] |
| Mobile Phase | Water-saturated n-butyl chloride, water-saturated methylene chloride, glacial acetic acid, and tetrahydrofuran (350:125:15:10)[1] | Acetonitrile and water (50:50, v/v)[2] |
| Flow Rate | 2.5 mL per minute[1] | 1.0 mL per minute[2] |
| Detection | UV at 254 nm[1] | UV at 254 nm[2] |
| Injection Volume | 10 µL | 50 µL[2] |
| Column Temp. | Ambient | 25°C[2] |
| Internal Standard | Isoflupredone acetate | Not specified |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
Experimental Protocols
Preparation of Standard Solutions
Standard Preparation: Accurately weigh and dissolve an appropriate amount of USP Diflorasone Diacetate Reference Standard (RS) in the mobile phase to obtain a solution having a known concentration of about 33 µg per mL.[1]
Internal Standard Solution (for Method 1): Prepare a solution of Isoflupredone acetate in the mobile phase at a suitable concentration.
Preparation of Sample Solutions
For Ointment or Cream Formulations:
-
Accurately weigh a portion of the ointment or cream equivalent to a target concentration of Diflorasone Diacetate.
-
Transfer the sample to a suitable volumetric flask.
-
Add a sufficient volume of a suitable solvent (e.g., chloroform or the mobile phase) to dissolve the active ingredient.
-
Sonicate for a specified period to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution multiple times to check for system suitability.
-
Inject the sample solutions.
-
Record the chromatograms and integrate the peak areas for Diflorasone Diacetate and the internal standard (if used).
-
Calculate the concentration of Diflorasone Diacetate in the samples using the response from the standard solution.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Workflow Diagram
Caption: General workflow for the HPLC quantification of Diflorasone Diacetate.
Conclusion
The HPLC method described in this application note is suitable for the accurate and precise quantification of Diflorasone Diacetate in bulk and pharmaceutical dosage forms. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis and stability studies. Proper method validation should be performed before its application to ensure reliable results.
References
Application Note: LC-MS/MS Analysis of Diflorasone-21-propionate and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive guide for the analysis of Diflorasone-21-propionate and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Diflorasone-21-propionate is a potent topical corticosteroid, and understanding its metabolic fate is crucial for drug development and safety assessment. This document provides detailed protocols for sample preparation from biological matrices, along with optimized LC-MS/MS parameters for the sensitive and selective quantification of the parent drug and its predicted metabolites. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Introduction
Diflorasone-21-propionate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Like other corticosteroids, it is primarily metabolized in the liver through various enzymatic reactions before excretion.[1] The metabolic pathways for many corticosteroids involve oxidation, reduction, hydroxylation, and conjugation reactions.[2][3] For corticosteroids possessing an ester group at the C21 position, hydrolysis to the corresponding carboxylic acid is a common metabolic step.[4][5]
This application note outlines a proposed analytical method for the identification and quantification of Diflorasone-21-propionate and its predicted metabolites in biological samples. The provided protocols are based on established methodologies for similar steroid compounds and are designed to be a starting point for method development and validation.
Predicted Metabolic Pathway of Diflorasone-21-propionate
The metabolism of Diflorasone-21-propionate is anticipated to proceed through two main phases. Phase I metabolism likely involves hydrolysis of the propionate ester to form Diflorasone-21-oic acid. Further Phase I reactions may include hydroxylation and reduction of the steroid backbone. Phase II metabolism is expected to involve the conjugation of Phase I metabolites with glucuronic acid or sulfate to increase their water solubility for excretion.[2][3][6][7][8]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired limit of quantification. Three common methods are provided below.
This is a rapid method suitable for initial screening.
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Diflorasone).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LLE offers a cleaner extract compared to protein precipitation.[9][10]
-
To 500 µL of sample (plasma, serum, or urine), add an appropriate internal standard.
-
Add 2 mL of methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
SPE provides the cleanest extracts and allows for sample concentration, achieving lower limits of quantification.[11][12][13]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 500 µL of the sample with 500 µL of water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions for the analysis of Diflorasone-21-propionate and its metabolites. Optimization will be required for specific applications.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
Quantitative Data
The following table provides proposed MRM transitions for the quantitative analysis of Diflorasone-21-propionate and its predicted metabolites. These values are calculated based on the chemical structures and may require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) |
| Diflorasone-21-propionate | 467.2 | 377.2 | 15 |
| 331.2 | 25 | ||
| Diflorasone (Hydrolysis Product) | 411.2 | 373.2 | 20 |
| 353.2 | 25 | ||
| Hydroxylated Diflorasone-21-propionate | 483.2 | 393.2 | 15 |
| 347.2 | 25 | ||
| Reduced Diflorasone-21-propionate | 469.2 | 379.2 | 15 |
| 333.2 | 25 | ||
| Diflorasone-21-propionate Glucuronide | 643.2 | 467.2 | 20 |
| 176.1 | 30 |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of Diflorasone-21-propionate metabolites is depicted below.
Conclusion
This application note provides a detailed, albeit predictive, framework for the LC-MS/MS analysis of Diflorasone-21-propionate and its metabolites. The outlined protocols for sample preparation and the suggested LC-MS/MS parameters offer a robust starting point for researchers in the field of drug metabolism and pharmacokinetics. Further method development and validation are essential for specific research applications.
References
- 1. Steroid hormone metabolism [gfmer.ch]
- 2. Pharmacology of Glucocorticoids | Oncohema Key [oncohemakey.com]
- 3. UpToDate 2018 [doctorabad.com]
- 4. Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticosteroid side chain oxidations--II. Metabolism of 20-dihydro steroids and evidence for steroid acid formation by direct oxidation at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation - Wikipedia [en.wikipedia.org]
- 8. Steroid sulfation Current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. zellx.de [zellx.de]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Diflorasone-21-propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Diflorasone-21-propionate for use in experimental settings. The following information is curated for researchers in pharmacology, dermatology, and drug development who require accurate and reproducible methods for preparing this potent corticosteroid for in vitro and in vivo studies.
Introduction
Diflorasone-21-propionate is a synthetic, fluorinated corticosteroid belonging to the class of high-potency topical glucocorticoids. Its anti-inflammatory, anti-pruritic, and vasoconstrictive properties make it a subject of interest for research into inflammatory skin conditions and other corticosteroid-responsive dermatoses. Proper dissolution and preparation of this compound are critical for obtaining reliable and consistent experimental results. This document outlines the recommended solvents, preparation of stock and working solutions, and protocols for both cell-based assays and animal studies.
Mechanism of Action
Diflorasone-21-propionate, as a glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. The primary anti-inflammatory effects are mediated by the inhibition of pro-inflammatory signaling pathways and the upregulation of anti-inflammatory proteins.
Signaling Pathway Diagram
Caption: Signaling pathway of Diflorasone-21-propionate.
Solubility Data
Precise solubility data for Diflorasone-21-propionate is not widely published. However, based on the known solubility of the closely related compound, Diflorasone Diacetate, the following table provides estimated solubility in common laboratory solvents. It is strongly recommended to perform a pilot solubility test to determine the exact solubility in your specific solvent and conditions.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 99 | A common solvent for creating high-concentration stock solutions. Ensure the use of anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol (95-100%) | Soluble | Effective for dissolving various corticosteroids and can be used for both in vitro and topical in vivo preparations.[2][3][4] |
| Acetone | Soluble | Can be used as a solvent, but its high volatility may require careful handling. |
| Methanol | Soluble | Another suitable alcohol-based solvent. |
| Water | Insoluble | Diflorasone-21-propionate is a hydrophobic compound and is practically insoluble in aqueous solutions.[5] |
| Propylene Glycol | Soluble | Often used as a vehicle in topical formulations.[2] |
Experimental Protocols
Preparation of Stock Solutions
For most experimental applications, it is advisable to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the appropriate experimental medium.
Materials:
-
Diflorasone-21-propionate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of Diflorasone-21-propionate powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.[6]
Preparation of Working Solutions for In Vitro Cell Culture Experiments
Workflow Diagram:
Caption: Workflow for preparing and using Diflorasone-21-propionate in cell culture.
Protocol:
-
Thaw an aliquot of the Diflorasone-21-propionate stock solution at room temperature.
-
Determine the final desired concentration for your experiment.
-
Serially dilute the stock solution in your complete cell culture medium to achieve the final working concentration.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the drug.
-
Add the working solution (or vehicle control) to your cell cultures and proceed with the experiment.
Preparation of Formulations for In Vivo (Topical) Experiments
For topical application in animal models, Diflorasone-21-propionate can be formulated in a vehicle that enhances skin penetration. A common approach involves an ethanol or propylene glycol-based vehicle.
Protocol:
-
Prepare a stock solution of Diflorasone-21-propionate in 95% ethanol (e.g., 1 mg/mL).
-
For a simple topical solution, this stock can be directly applied to the skin of the animal model.
-
Alternatively, for a cream or ointment base, the ethanolic stock solution can be incorporated into a suitable vehicle containing components like propylene glycol.[2]
-
Ensure the final concentration in the topical formulation is appropriate for the study (e.g., 0.05% w/w).
Preparation of Formulations for In Vivo (Systemic) Experiments
For systemic administration (e.g., intraperitoneal injection), a vehicle that ensures solubility and biocompatibility is required. A common formulation for hydrophobic compounds involves a mixture of DMSO, PEG300, Tween 80, and saline or water.[1]
Protocol:
-
Prepare a stock solution of Diflorasone-21-propionate in DMSO (e.g., 10 mg/mL).
-
To prepare the final injectable formulation, use the following volumetric ratio as a starting point:
-
5-10% DMSO (containing the dissolved drug)
-
30-40% PEG300
-
5% Tween 80
-
Balance with sterile saline or water
-
-
Order of mixing is critical: a. Start with the DMSO stock solution. b. Add PEG300 and mix thoroughly until the solution is clear. c. Add Tween 80 and mix until clear. d. Finally, add the saline or water slowly while mixing.
-
The final solution should be clear and free of precipitates. Prepare this formulation fresh before each use.[1]
Storage and Stability
-
Powder: Store Diflorasone-21-propionate powder at room temperature or as specified by the manufacturer, protected from light and moisture.
-
Stock Solutions: Aliquoted stock solutions in anhydrous DMSO are stable for at least 6 months when stored at -80°C and for 1 month at -20°C.[6] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods.
By following these detailed protocols and considering the provided data, researchers can confidently prepare Diflorasone-21-propionate for a variety of experimental applications, ensuring the accuracy and reproducibility of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro release evaluation of hydrocortisone liquisolid tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. patents.justia.com [patents.justia.com]
- 6. dissolutiontech.com [dissolutiontech.com]
Application Notes & Protocols for Topical Formulation Development of Diflorasone-21-propionate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the formulation development of Diflorasone-21-propionate is limited. The following application notes and protocols are based on established principles of topical corticosteroid formulation and may utilize data from the more extensively studied Diflorasone diacetate as a surrogate. The provided quantitative data in the formulation tables are representative examples and should be confirmed through experimental studies.
Introduction
Diflorasone-21-propionate is a synthetic corticosteroid for topical dermatological use.[1] Like other topical corticosteroids, it possesses anti-inflammatory, antipruritic, and vasoconstrictive properties, making it suitable for the treatment of corticosteroid-responsive dermatoses.[2][3] The development of a stable, effective, and aesthetically pleasing topical formulation is crucial for patient compliance and therapeutic success.
This document provides a comprehensive guide to the development of topical formulations containing Diflorasone-21-propionate, covering key aspects from physicochemical characterization to in vitro performance testing.
Physicochemical Properties of Diflorasone and its Esters
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental for formulation development. The following table summarizes key properties for Diflorasone and its esters.
| Property | Diflorasone | Diflorasone Diacetate | Diflorasone-21-propionate (Predicted) |
| Molecular Formula | C22H28F2O5[4] | C26H32F2O7[2] | C25H32F2O6[5][6] |
| Molecular Weight | 410.5 g/mol [4] | 494.5 g/mol | 466.5 g/mol |
| LogP | 2.1[4] | Not Found | Not Found |
| Water Solubility | 0.0853 g/L[4] | Not Found | Not Found |
| CAS Number | 2557-49-5 | 33564-31-7[2] | 541502-98-1[5][6] |
Formulation Development
The choice of formulation type, either a cream or an ointment, depends on the desired clinical effect and the condition of the skin to be treated. Ointments are typically more occlusive and are preferred for dry, scaly lesions, while creams are generally less greasy and more aesthetically pleasing for many patients.[2]
Example Formulations
The following are example compositions for a 0.05% Diflorasone-21-propionate cream (oil-in-water emulsion) and ointment (hydrocarbon-based).
Table 1: Example Formulation - 0.05% Diflorasone-21-propionate Cream
| Ingredient | Function | % w/w |
| Diflorasone-21-propionate | Active Pharmaceutical Ingredient | 0.05 |
| Cetostearyl Alcohol | Stiffening Agent, Emulsion Stabilizer | 7.20 |
| White Soft Paraffin | Emollient, Occlusive | 15.00 |
| Liquid Paraffin | Emollient, Occlusive | 6.00 |
| Propylene Glycol | Solvent, Humectant, Preservative | 10.00 |
| Cetomacrogol 1000 | Non-ionic Surfactant | 1.80 |
| Benzyl Alcohol | Preservative | 1.00 |
| Citric Acid Monohydrate | Buffering Agent | 0.05 |
| Sodium Citrate Dihydrate | Buffering Agent | 0.10 |
| Purified Water | Vehicle | q.s. to 100 |
Table 2: Example Formulation - 0.05% Diflorasone-21-propionate Ointment
| Ingredient | Function | % w/w |
| Diflorasone-21-propionate | Active Pharmaceutical Ingredient | 0.05 |
| White Soft Paraffin | Ointment Base, Occlusive | 84.95 |
| Liquid Paraffin | Emollient, Levigating Agent | 10.00 |
| Glyceryl Monostearate | Emulsifying Agent | 5.00 |
Experimental Workflow for Formulation Development
The development of a topical formulation follows a logical progression from initial formulation screening to final product characterization.
Experimental Protocols
Protocol for Preparation of 0.05% Diflorasone-21-propionate Cream
-
Oil Phase Preparation: Melt the white soft paraffin and cetostearyl alcohol at 70-75°C. Add the liquid paraffin and mix until uniform.
-
API Incorporation: Disperse the Diflorasone-21-propionate in a portion of the propylene glycol and add this to the molten oil phase with continuous stirring.
-
Aqueous Phase Preparation: Dissolve the cetomacrogol 1000, benzyl alcohol, citric acid, and sodium citrate in purified water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.
-
Cooling: Cool the emulsion to room temperature with gentle stirring.
-
Final Product: Fill the cream into suitable containers.
Protocol for In Vitro Release Testing (IVRT)
IVRT is a key quality control test to assess the performance of semi-solid dosage forms.
-
Apparatus: USP Apparatus 2 (Paddle over disk) or USP Apparatus 4 (Flow-through cell) with a synthetic membrane (e.g., polysulfone).
-
Receptor Medium: A solution capable of maintaining sink conditions. A mixture of phosphate buffer and an organic solvent (e.g., ethanol or acetonitrile) is often used for poorly water-soluble drugs. The final composition should be justified by solubility studies.
-
Procedure: a. Mount the synthetic membrane on the diffusion cell. b. Apply a finite dose of the formulation to the membrane. c. Place the cell in the apparatus and fill the receptor chamber with the receptor medium, maintained at 32°C. d. At predetermined time points, withdraw samples from the receptor medium and replace with fresh medium. e. Analyze the samples for Diflorasone-21-propionate content using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the plot represents the release rate.
Protocol for In Vitro Permeation Testing (IVPT)
IVPT is used to evaluate the percutaneous absorption of the API from the topical formulation.
-
Apparatus: Franz vertical diffusion cell.
-
Membrane: Excised human or animal skin (e.g., porcine ear skin).
-
Receptor Medium: A physiologically relevant buffer, such as phosphate-buffered saline (PBS), with a solubilizing agent if necessary to maintain sink conditions.
-
Procedure: a. Mount the skin in the Franz cell with the stratum corneum facing the donor compartment. b. Apply a finite dose of the formulation to the skin surface. c. Fill the receptor compartment with the receptor medium, maintained at 32°C and stirred continuously. d. At predetermined time points, collect the entire receptor medium and replace with fresh medium. e. At the end of the study, recover the remaining formulation from the skin surface and extract the drug from the different skin layers (stratum corneum, epidermis, dermis). f. Analyze all samples for Diflorasone-21-propionate content by HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated over time and determine the steady-state flux (Jss).
Protocol for HPLC Analysis
A stability-indicating HPLC method is required for the quantification of Diflorasone-21-propionate in the formulation and in samples from IVRT and IVPT studies.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Diluent | Acetonitrile:Water (50:50 v/v) |
Mechanism of Action: Glucocorticoid Receptor Signaling
Topical corticosteroids exert their anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[7]
Upon diffusing into the skin cells, Diflorasone-21-propionate binds to the cytoplasmic GR, causing the dissociation of heat shock proteins.[8] The activated GR then dimerizes and translocates to the nucleus.[9] In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[10] This interaction leads to an increase in the transcription of anti-inflammatory proteins and a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators.[11][12]
Stability Studies
Stability testing is essential to ensure the quality, safety, and efficacy of the final product throughout its shelf life. Studies should be conducted according to ICH guidelines.
Table 4: Recommended Stability Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Parameters to be monitored during stability studies include:
-
Appearance, color, and odor
-
pH
-
Viscosity
-
Assay of Diflorasone-21-propionate
-
Related substances/degradation products
-
Microbial limits
References
- 1. Diflorasone Topical: MedlinePlus Drug Information [medlineplus.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diflorasone 21-propionate | LGC Standards [lgcstandards.com]
- 6. Diflorasone 21-propionate | LGC Standards [lgcstandards.com]
- 7. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gskpro.com [gskpro.com]
- 12. droracle.ai [droracle.ai]
Application Notes and Protocols for Gene Expression Studies Using Diflorasone-21-Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Diflorasone-21-propionate on gene expression. Diflorasone-21-propionate, a potent topical corticosteroid, modulates the expression of various genes involved in inflammation and immune responses. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and for the development of new therapeutic strategies.
Introduction
Diflorasone-21-propionate is a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Like other corticosteroids, its primary mechanism of action involves the regulation of gene transcription. Diflorasone binds to the glucocorticoid receptor (GR) in the cytoplasm of cells. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the Diflorasone-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
Key Signaling Pathway
The anti-inflammatory effects of Diflorasone-21-propionate are primarily mediated through the glucocorticoid receptor signaling pathway. This pathway leads to the modulation of gene expression, ultimately suppressing the inflammatory cascade.
Caption: Glucocorticoid Receptor Signaling Pathway of Diflorasone.
Quantitative Data on Gene Expression Changes
The following tables provide an illustrative summary of expected quantitative changes in gene expression in human skin cells (e.g., keratinocytes or fibroblasts) treated with Diflorasone-21-propionate. The data is presented as fold change relative to untreated controls.
Table 1: Upregulation of Anti-Inflammatory Genes
| Gene | Function | Fold Change (mRNA level) |
| Annexin A1 (Lipocortin-1) | Inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes. | 3.5 - 5.0 |
| IkBα (NFKBIA) | Inhibits the pro-inflammatory transcription factor NF-κB. | 2.0 - 3.5 |
| GILZ (Glucocorticoid-induced leucine zipper) | Mediates anti-inflammatory and immunosuppressive effects. | 4.0 - 6.0 |
| MKP-1 (DUSP1) | Dephosphorylates and inactivates MAP kinases involved in inflammation. | 2.5 - 4.0 |
Table 2: Downregulation of Pro-Inflammatory Genes
| Gene | Function | Fold Change (mRNA level) |
| Interleukin 1 Beta (IL-1β) | Pro-inflammatory cytokine. | -4.0 to -6.0 |
| Interleukin 6 (IL-6) | Pro-inflammatory cytokine involved in systemic inflammation. | -5.0 to -8.0 |
| Tumor Necrosis Factor Alpha (TNF-α) | Key inflammatory cytokine. | -3.0 to -5.0 |
| Cyclooxygenase-2 (COX-2) | Enzyme responsible for prostaglandin synthesis. | -4.0 to -7.0 |
| Chemokine (C-C motif) ligand 2 (CCL2/MCP-1) | Chemoattractant for monocytes and macrophages. | -3.5 to -6.0 |
Experimental Protocols
The following are detailed protocols for investigating the effects of Diflorasone-21-propionate on gene expression in a cell culture model.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of human keratinocytes and their treatment with Diflorasone-21-propionate.
Materials:
-
Human epidermal keratinocytes
-
Keratinocyte growth medium
-
Diflorasone-21-propionate stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Trypsin-EDTA
Procedure:
-
Culture human keratinocytes in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow to 70-80% confluency.
-
Prepare working solutions of Diflorasone-21-propionate in keratinocyte growth medium at final concentrations of 1 nM, 10 nM, 100 nM, and 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and wash the cells once with PBS.
-
Add 2 mL of the prepared Diflorasone-21-propionate working solutions or vehicle control to the respective wells.
-
Incubate the plates for the desired time points (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
Protocol 2: RNA Extraction and Quantification
This protocol outlines the extraction of total RNA from the treated cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
β-mercaptoethanol
-
70% Ethanol
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
After treatment, aspirate the medium and lyse the cells directly in the wells by adding the lysis buffer from the RNA extraction kit (containing β-mercaptoethanol).
-
Homogenize the lysate by passing it through a needle and syringe or by using a rotor-stator homogenizer.
-
Proceed with the RNA extraction according to the manufacturer's protocol of the chosen kit. This typically involves a series of washes and centrifugation steps.
-
Elute the purified RNA in RNase-free water.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol describes the analysis of gene expression using qPCR.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or using TaqMan probes)
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and the synthesized cDNA.
-
Perform the qPCR on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for a typical gene expression study involving Diflorasone-21-propionate.
Caption: Workflow for Gene Expression Analysis.
Conclusion
These application notes and protocols provide a framework for conducting gene expression studies with Diflorasone-21-propionate. By following these guidelines, researchers can obtain reliable and reproducible data to further understand the molecular mechanisms of this potent corticosteroid and its therapeutic effects.
Application of Diflorasone-21-Propionate in Psoriasis Research: A Detailed Guide for Scientists and Drug Development Professionals
Introduction
Diflorasone-21-propionate is a high-potency topical corticosteroid utilized in the management of corticosteroid-responsive dermatoses, including psoriasis. Its therapeutic efficacy stems from its potent anti-inflammatory, antipruritic, and vasoconstrictive properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the utility of Diflorasone-21-propionate in the context of psoriasis. The information compiled herein is based on a comprehensive review of existing literature and clinical studies.
Mechanism of Action
The primary mechanism of action of Diflorasone-21-propionate, like other topical corticosteroids, involves the modulation of inflammatory pathways. It is believed to act by inducing the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.
A key signaling pathway implicated in the inflammatory process of psoriasis and targeted by glucocorticoids is the Nuclear Factor-kappa B (NF-κB) pathway. In psoriasis, various stimuli lead to the activation of NF-κB in keratinocytes, resulting in the transcription of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interleukin-23 (IL-23), and Tumor Necrosis Factor-alpha (TNF-α). Diflorasone-21-propionate, upon binding to the glucocorticoid receptor (GR), is thought to interfere with NF-κB signaling. This interference can occur through two primary mechanisms:
-
Direct Inhibition: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
-
Indirect Inhibition: The GR can induce the transcription of the inhibitor of NF-κB alpha (IκBα). IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its activation.
This inhibition of the NF-κB pathway leads to a downstream reduction in the expression of key inflammatory cytokines, thereby alleviating the symptoms of psoriasis.
Data Presentation
Clinical Efficacy of Diflorasone Diacetate 0.05% Ointment in Plaque Psoriasis
| Clinical Trial | Comparator | Patient Population | Key Efficacy Endpoint | Results | Reference |
| Double-blind, parallel-group | Betamethasone Dipropionate 0.05% Ointment | 44 adults with moderate-to-severe plaque psoriasis | Investigator's global evaluation at Week 1 and 2 | No statistically significant difference between the two treatments in improving erythema, scaling, and induration. After 1 week, 86.7% of patients in both groups were rated as cleared, markedly, or moderately improved. | [1][2] |
| Double-blind study | Betamethasone Dipropionate 0.05% Ointment | 100 patients with mild, moderate, or severe thick lesion psoriasis | Overall improvement and improvement in signs and symptoms (erythema, edema, lichenification, induration, scaliness, excoriations, pruritus, and soreness) over 3 weeks. | Both medications were effective with no statistically significant differences between the treatment groups. | [3] |
Experimental Protocols
In Vitro Assessment of Anti-Inflammatory Effects on Human Keratinocytes
Objective: To evaluate the effect of Diflorasone-21-propionate on the proliferation and pro-inflammatory cytokine production of human epidermal keratinocytes stimulated with an inflammatory cocktail.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
Diflorasone-21-propionate
-
Inflammatory cytokine cocktail (e.g., TNF-α, IL-17A, IL-22)
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for human IL-6, IL-8, and TNF-α
Protocol:
-
Cell Culture: Culture HEKs in keratinocyte growth medium at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed HEKs in appropriate culture plates. Once confluent, treat the cells with varying concentrations of Diflorasone-21-propionate (e.g., 1, 10, 100 nM) for 1 hour.
-
Inflammatory Stimulation: Following pre-treatment, stimulate the cells with a pro-inflammatory cytokine cocktail for 24 hours.
-
Cell Proliferation Assay: Assess cell viability and proliferation using a standard MTT or BrdU assay according to the manufacturer's instructions.
-
RNA Extraction and qRT-PCR: Isolate total RNA from the treated cells. Perform reverse transcription followed by quantitative PCR to analyze the gene expression of key inflammatory markers such as IL6, IL8, and TNF.
-
ELISA: Collect the cell culture supernatants and measure the protein levels of secreted cytokines (IL-6, IL-8, TNF-α) using specific ELISA kits.
In Vivo Evaluation in an Imiquimod-Induced Psoriasis Mouse Model
Objective: To assess the in vivo efficacy of topical Diflorasone-21-propionate in reducing psoriasis-like skin inflammation in a mouse model.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Diflorasone-21-propionate ointment (0.05%)
-
Calipers
-
Psoriasis Area and Severity Index (PASI) scoring guide
Protocol:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Induction of Psoriasis: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 6-8 consecutive days.
-
Treatment Application: Beginning on day 3, topically apply Diflorasone-21-propionate ointment (0.05%) to the inflamed skin of the treatment group daily. A vehicle control group should also be included.
-
Clinical Scoring: Evaluate the severity of the skin inflammation daily using a modified PASI scoring system. Score erythema, scaling, and thickness of the back skin on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative score represents the overall severity.
-
Measurement of Skin Thickness: Measure the thickness of the ear and dorsal skin daily using a caliper.
-
Histological Analysis: At the end of the study, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure cytokine levels (e.g., IL-17, IL-23, TNF-α) by ELISA or qRT-PCR.
Mandatory Visualizations
Caption: Diflorasone's inhibition of the NF-κB signaling pathway in psoriasis.
Caption: Workflow for in vitro evaluation of Diflorasone-21-propionate.
Caption: Workflow for in vivo evaluation in a mouse model of psoriasis.
References
Application Notes and Protocols: Use of Diflorasone-21-propionate in Eczema and Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone-21-propionate, also known as diflorasone diacetate, is a high-potency topical corticosteroid utilized in the management of various inflammatory skin conditions, including eczema and dermatitis.[1][2] Its therapeutic efficacy stems from its anti-inflammatory, antipruritic, and vasoconstrictive properties.[3][4] These application notes provide an overview of the mechanism of action of Diflorasone-21-propionate and detailed protocols for its evaluation in established animal models of eczema and dermatitis.
Mechanism of Action
Diflorasone-21-propionate exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The proposed mechanism of action involves the following key steps:
-
Cellular Uptake and Receptor Binding: Upon topical application, Diflorasone-21-propionate penetrates the skin and binds to cytosolic glucocorticoid receptors (GR).
-
Nuclear Translocation: The activated GR-ligand complex translocates into the nucleus.
-
Gene Expression Modulation: Within the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to:
-
Transactivation: Increased transcription of genes encoding anti-inflammatory proteins such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: Decreased transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[5]
-
-
Vasoconstriction: Diflorasone-21-propionate also induces vasoconstriction in the small blood vessels of the upper dermis, which helps to reduce erythema (redness) and edema (swelling).[1][5]
This multifaceted mechanism effectively suppresses the inflammatory cascade characteristic of eczematous and dermatitic conditions.
Signaling Pathway of Diflorasone-21-propionate
References
- 1. Highly Selective Phosphodiesterase 4 Inhibitors for the Treatment...: Ingenta Connect [ingentaconnect.com]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
improving the solubility of Diflorasone-21-propionate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Diflorasone-21-propionate.
Frequently Asked Questions (FAQs)
Q1: What is Diflorasone-21-propionate and why is its aqueous solubility a challenge?
Diflorasone-21-propionate is a potent synthetic topical corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1][2] Structurally, it is a lipophilic molecule with a high molecular weight and a complex steroid backbone, making it practically insoluble in water.[3][4] This poor aqueous solubility is a major hurdle in the development of aqueous-based formulations, as drugs must be in a dissolved state to be absorbed and exert their therapeutic effect.[5]
Q2: What are the primary strategies for enhancing the aqueous solubility of Diflorasone-21-propionate?
The main strategies involve altering the formulation to increase the drug's affinity for the aqueous medium. These techniques include:
-
Co-solvency: Blending water with a miscible organic solvent (co-solvent) to reduce the polarity of the solvent system.[6]
-
Use of Surfactants: Incorporating surfactants that form micelles, which can encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.[7]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes, where the lipophilic Diflorasone-21-propionate molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[8][9]
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area available for dissolution, which can improve the dissolution rate.[3][10][6]
Q3: How do I select the most appropriate solubility enhancement technique for my experiment?
The choice of method depends on several factors, including the desired final concentration, the intended application (e.g., in vitro assay vs. preclinical formulation), and the acceptable excipients. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge.[10] The following diagram outlines a general selection workflow.
Troubleshooting Guides
Problem 1: My Diflorasone-21-propionate precipitates out of the aqueous solution after preparation.
-
Possible Cause: The solution is supersaturated, or the thermodynamic equilibrium has not been reached. The solubility of a drug is its maximum dissolved quantity in a specific solvent at a given temperature.[3]
-
Troubleshooting Steps:
-
Verify Equilibrium: Ensure you have allowed sufficient time for equilibrium to be reached (typically 24-48 hours) with continuous agitation.[11] The standard shake-flask method is the benchmark for determining equilibrium solubility.[11]
-
Check pH: Although Diflorasone-21-propionate is a neutral molecule, the pH of the buffer can influence the stability of other excipients. Ensure the pH of your medium is consistent.
-
Increase Solubilizer Concentration: The concentration of your co-solvent, surfactant, or cyclodextrin may be insufficient. Incrementally increase the concentration and re-evaluate the solubility.
-
Temperature Control: Solubility is temperature-dependent.[12] Ensure your experiments are conducted at a controlled and consistent temperature. Solubility for pharmaceutical studies is often measured at 4°C (for stability) and 37°C (for physiological relevance).[12]
-
Problem 2: The solubility enhancement with my chosen co-solvent is lower than expected.
-
Possible Cause: The co-solvent selected may not be optimal, or the concentration is not in the ideal range. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]
-
Troubleshooting Steps:
-
Screen Different Co-solvents: Test a panel of pharmaceutically acceptable co-solvents such as propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol.[13]
-
Optimize Co-solvent Concentration: The relationship between solubility and co-solvent concentration is often log-linear.[13] Create a solubility curve by measuring the drug's saturation point at various co-solvent concentrations (e.g., 10%, 20%, 30%, 40% v/v).
-
Use Co-solvent Blends: In some cases, a combination of co-solvents (e.g., a 1:1 blend of PG and Glycerin) can yield synergistic effects and achieve higher solubility.[13]
-
Problem 3: I'm observing phase separation or cloudiness when using surfactants.
-
Possible Cause: The surfactant concentration is near or above its Critical Micelle Concentration (CMC), but the drug is not being effectively incorporated into the micelles.[7] Temperature can also affect the cloud point of certain non-ionic surfactants.
-
Troubleshooting Steps:
-
Select a Different Surfactant: The Hydrophile-Lipophile Balance (HLB) value indicates the balance between the hydrophilic and lipophilic portions of a surfactant.[7] Surfactants with higher HLB values are more suitable for oil-in-water emulsions and solubilization.[7] Screen surfactants like Polysorbate 80 (Tween 80) or Sodium Lauryl Sulfate (SLS).[14][15]
-
Optimize Surfactant Concentration: Determine the solubility at concentrations both below and above the known CMC of the surfactant in your medium.
-
Control Temperature: Ensure the experimental temperature is below the surfactant's cloud point to prevent phase separation.
-
Problem 4: My cyclodextrin complex is not significantly improving solubility.
-
Possible Cause: The type of cyclodextrin is not a good fit for the Diflorasone-21-propionate molecule, or the stoichiometry of the complex is not 1:1.
-
Troubleshooting Steps:
-
Screen Different Cyclodextrins: The cavity size of the cyclodextrin is critical. While β-cyclodextrin is common, its aqueous solubility is limited.[16] Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer much higher aqueous solubility and are often more effective.[16][17]
-
Perform a Phase Solubility Study: This experiment, as described by Higuchi and Connors, involves measuring the drug's solubility in the presence of increasing cyclodextrin concentrations. The resulting diagram can confirm complex formation, determine the stoichiometry (e.g., 1:1 or 1:2), and calculate the stability constant (Kc).[17]
-
Consider Preparation Method: Simple mixing may not be sufficient. Techniques like kneading, co-grinding, or lyophilization can improve the efficiency of complex formation.[18]
-
Data Presentation: Comparison of Solubilization Techniques
The following table summarizes the advantages and disadvantages of common solubilization methods for poorly soluble drugs like Diflorasone-21-propionate.
| Technique | Mechanism | Typical Excipients | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[6] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400).[13] | Simple to prepare; predictable, often log-linear solubility increase.[13] | High concentrations may be needed; potential for precipitation on dilution. |
| Micellar Solubilization | Drug is encapsulated in surfactant micelles.[7] | Polysorbate 80, Sodium Lauryl Sulfate (SLS), Cremophor® EL.[7] | High solubilization capacity above the CMC; can mimic in vivo conditions.[19] | Complex behavior; potential for drug-surfactant interactions; can cause tissue irritation.[20] |
| Inclusion Complexation | Drug (guest) is encapsulated in the cyclodextrin (host) cavity.[10] | β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD).[8] | Forms a true solution; can improve drug stability; low toxicity.[8][21] | Stoichiometry can limit the amount of drug solubilized; increases formulation bulk.[22] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]
Methodology:
-
Preparation: Add an excess amount of Diflorasone-21-propionate powder to a glass vial containing a precise volume of the desired aqueous medium (e.g., phosphate buffer pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.[23]
-
Equilibration: Seal the vials and place them in an orbital shaking incubator at a constant temperature (e.g., 37°C) for 24 to 48 hours.[11] This extended agitation period is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, centrifuge the aliquot at high speed or filter it through a chemically inert 0.22 µm syringe filter.[11]
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of dissolved Diflorasone-21-propionate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes a phase-solubility study to evaluate the effect of a cyclodextrin like HP-β-CD.
Methodology:
-
Prepare Stock Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 4, 6, 8, 10% w/v) in your chosen buffer.
-
Execute Shake-Flask Method: For each HP-β-CD concentration, perform the shake-flask method as described in Protocol 1. Add an excess of Diflorasone-21-propionate to each solution.
-
Analyze and Plot: Quantify the solubility of Diflorasone-21-propionate in each sample. Plot the total drug solubility (Y-axis) against the HP-β-CD concentration (X-axis).
-
Interpret Results:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. China Releases a New Cosmetics Supplementary Testing Method: Determination of Diflubenzuron Propionate in Cosmetics - ZMUni Compliance Centre [zmuni.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. jocpr.com [jocpr.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. thaiscience.info [thaiscience.info]
- 14. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. cyclodextrins-as-functional-excipients-methods-to-enhance-complexation-efficiency - Ask this paper | Bohrium [bohrium.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Diflorasone-21-propionate Stability
This technical support guide provides information and troubleshooting advice regarding the stability of Diflorasone-21-propionate when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The following information is based on general best practices for handling similar small molecules and corticosteroids in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Diflorasone-21-propionate in DMSO at -20°C?
Q2: Should I be concerned about freeze-thaw cycles?
Yes. Repeated freeze-thaw cycles can accelerate the degradation of compounds in solution. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature changes. This minimizes the risk of degradation and water absorption by the DMSO.
Q3: What are the potential signs of degradation?
Degradation can be indicated by several observations:
-
Visual Changes: Precipitation, discoloration, or cloudiness in the solution.
-
Experimental Inconsistency: A decrease in the expected biological activity or inconsistent results between experiments using the same stock solution.
-
Analytical Changes: The appearance of new peaks or a decrease in the area of the parent compound peak when analyzed by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How should I properly prepare a stock solution of Diflorasone-21-propionate in DMSO?
To ensure the stability and longevity of your stock solution, follow these steps:
-
Use anhydrous, high-purity DMSO.
-
Allow the Diflorasone-21-propionate vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare the stock solution at a concentration that is suitable for your experimental needs to avoid numerous dilutions later.
-
Once dissolved, vortex gently to ensure homogeneity.
-
Aliquot the solution into single-use vials and store them at -20°C or preferably -80°C for long-term storage.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of Diflorasone-21-propionate solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. Aliquot the new stock into single-use vials. |
| Precipitate observed in the solution upon thawing | The compound's solubility limit in DMSO may have been exceeded, or the compound is precipitating out at low temperatures. | Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If the precipitate persists, the solution may be supersaturated, and a new, lower-concentration stock should be prepared. |
| Reduced or no biological activity | The compound has degraded, or the stock solution concentration is incorrect. | Verify the compound's integrity using an analytical method like HPLC. Prepare a fresh stock solution and re-verify the concentration. |
Experimental Protocols
Protocol: Assessing the Stability of Diflorasone-21-propionate in DMSO
This protocol outlines a general method for determining the stability of Diflorasone-21-propionate in a DMSO stock solution at -20°C over time.
1. Materials:
- Diflorasone-21-propionate
- Anhydrous, high-purity DMSO
- Sterile, amber glass vials or polypropylene tubes
- Analytical balance
- Vortex mixer
- -20°C freezer
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
2. Procedure:
- Stock Solution Preparation:
- Accurately weigh a known amount of Diflorasone-21-propionate.
- Dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
- Vortex thoroughly to ensure complete dissolution.
- Aliquoting and Storage:
- Dispense the stock solution into multiple single-use aliquots in appropriate vials.
- Label each vial clearly with the compound name, concentration, date, and a unique identifier.
- Store the aliquots at -20°C.
- Time-Point Analysis:
- Time 0 (Baseline): Immediately after preparation, take one aliquot for analysis.
- Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from the freezer for analysis.
- Sample Analysis (HPLC):
- Allow the aliquot to thaw completely and equilibrate to room temperature.
- Dilute a small volume of the stock solution with an appropriate mobile phase to a concentration suitable for HPLC analysis.
- Inject the diluted sample into the HPLC system.
- Analyze the chromatogram for the area of the parent peak (Diflorasone-21-propionate) and the presence of any new peaks, which may indicate degradation products.
3. Data Analysis:
- Calculate the percentage of the remaining Diflorasone-21-propionate at each time point relative to the baseline (Time 0).
- Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
| Time Point | Peak Area (Arbitrary Units) | % Remaining |
| 0 (Baseline) | 1,000,000 | 100% |
| 1 Week | 995,000 | 99.5% |
| 1 Month | 980,000 | 98.0% |
| 3 Months | 950,000 | 95.0% |
| 6 Months | 910,000 | 91.0% |
| Note: This is example data and does not represent actual experimental results. |
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Generalized glucocorticoid receptor signaling pathway.
preventing degradation of Diflorasone-21-propionate in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Diflorasone-21-propionate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Diflorasone-21-propionate in my experimental buffer?
A1: The stability of Diflorasone-21-propionate, like other corticosteroids, is primarily influenced by pH, temperature, and light.[1][2][3] Hydrolysis of the ester group is a common degradation pathway, which can be catalyzed by acidic or basic conditions. Elevated temperatures can accelerate this process, and exposure to UV light can lead to photodegradation.
Q2: I am observing an unexpected peak in my HPLC analysis of a Diflorasone-21-propionate solution. What could this be?
A2: An unexpected peak could be a degradation product. A likely degradation product of Diflorasone-21-propionate is the parent compound, Diflorasone, formed by the hydrolysis of the 21-propionate ester group. Another possibility, if starting with a related compound like Diflorasone Diacetate, is the formation of Diflorasone-21-propionate as an intermediate. It is also possible to see other related substances depending on the stress conditions.
Q3: What is the optimal pH range for maintaining the stability of Diflorasone-21-propionate in an aqueous buffer?
A3: While specific data for Diflorasone-21-propionate is limited, studies on structurally similar corticosteroids, such as betamethasone esters, indicate maximum stability in the acidic pH range of 3.5 to 5.[4][5] Both strongly acidic and alkaline conditions are likely to accelerate degradation.
Q4: How should I store my experimental buffers containing Diflorasone-21-propionate?
A4: To minimize degradation, it is recommended to store solutions containing Diflorasone-21-propionate at refrigerated temperatures (2-8 °C) and protected from light.[2] For long-term storage, freezing the solution may be an option, but it is crucial to first confirm that freeze-thaw cycles do not affect the stability or solubility of the compound in your specific buffer.
Q5: Are there any common buffer components I should avoid?
A5: While there is no definitive list of incompatible buffer components for Diflorasone-21-propionate, it is advisable to use high-purity reagents and water to prepare your buffers. The presence of metal ions or reactive species can potentially catalyze degradation. When in doubt, a simple preliminary stability study in your chosen buffer system is recommended.
Troubleshooting Guides
Issue 1: Rapid Loss of Diflorasone-21-propionate Concentration in Solution
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your buffer. If it is outside the optimal range (estimated to be pH 3.5-5), prepare a fresh buffer with the correct pH. |
| High Temperature | Ensure your experimental setup and storage conditions are not exposing the solution to high temperatures. Store solutions at 2-8°C when not in use. |
| Light Exposure | Protect your solution from light by using amber vials or covering the container with aluminum foil. |
| Microbial Contamination | If the buffer is not sterile, microbial growth can alter the pH and degrade the compound. Consider filtering the buffer through a 0.22 µm filter and storing it under sterile conditions. |
Issue 2: Appearance of Multiple Degradation Peaks in HPLC
| Potential Cause | Troubleshooting Step |
| Harsh Experimental Conditions | Review your experimental protocol. Prolonged exposure to strong acids, bases, or high temperatures can lead to multiple degradation products. |
| Oxidative Degradation | If your buffer has been exposed to air for an extended period or contains oxidizing agents, oxidative degradation may occur. Consider de-gassing your buffer or adding an antioxidant if compatible with your experiment. |
| Photodegradation | If the solution was exposed to light, multiple degradation products can form. Ensure adequate protection from light. |
Data Presentation
The following table summarizes the stability of Betamethasone-17-valerate, a structurally similar corticosteroid, under different pH conditions. This data can serve as a general guide for what to expect with Diflorasone-21-propionate.
Table 1: Effect of pH on the Degradation Rate of Betamethasone-17-valerate at 70°C
| pH | Apparent First-Order Rate Constant (kobs) x 10-3 h-1 |
| 2.5 | 1.85 |
| 3.5 | 0.85 |
| 4.5 | 0.40 |
| 5.5 | 0.95 |
| 6.5 | 3.25 |
| 7.5 | 9.07 |
| (Data adapted from studies on Betamethasone esters for illustrative purposes)[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Phosphate Buffer (pH 4.5)
-
Reagents and Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
High-purity water (HPLC grade or equivalent)
-
pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare a 0.1 M solution of sodium phosphate monobasic by dissolving the appropriate amount in high-purity water.
-
Prepare a 0.1 M solution of sodium phosphate dibasic by dissolving the appropriate amount in high-purity water.
-
In a beaker, combine a volume of the 0.1 M sodium phosphate monobasic solution with a volume of the 0.1 M sodium phosphate dibasic solution. The exact ratio will depend on the desired final pH and should be guided by the Henderson-Hasselbalch equation or a buffer calculator. For pH 4.5, you will primarily use the monobasic solution.
-
Place the beaker on a stir plate and slowly add the dibasic solution while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to 4.5 by adding small volumes of the appropriate phosphate solution.
-
Once the desired pH is reached, transfer the solution to a volumetric flask and bring it to the final volume with high-purity water.
-
Filter the buffer through a 0.22 µm filter for sterility and to remove any particulates.
-
Store the buffer in a clean, sealed container at 2-8°C.
-
Protocol 2: Forced Degradation Study of Diflorasone-21-propionate
-
Objective: To intentionally degrade Diflorasone-21-propionate under controlled stress conditions to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a stock solution of Diflorasone-21-propionate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid drug substance and a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution in a transparent vial to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method (Example)
This is an example method based on the analysis of similar corticosteroids and may require optimization for Diflorasone-21-propionate.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathway of Diflorasone Diacetate.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Diflorasone-21-propionate Concentration for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diflorasone-21-propionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing its concentration for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for Diflorasone-21-propionate in in vitro studies?
Q2: How should I prepare a stock solution of the lipophilic compound Diflorasone-21-propionate for cell culture experiments?
Due to its lipophilic nature, Diflorasone-21-propionate is practically insoluble in water. The recommended solvent is dimethyl sulfoxide (DMSO).
Experimental Protocols
Protocol 1: Preparation of Diflorasone-21-propionate Stock Solution
-
Materials:
-
Diflorasone-21-propionate powder
-
Sterile, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipette
-
-
Procedure:
-
Inside a sterile biosafety cabinet, weigh out the desired amount of Diflorasone-21-propionate powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: General Anti-Inflammatory Assay (Cytokine Inhibition)
This protocol provides a general workflow for assessing the anti-inflammatory effects of Diflorasone-21-propionate by measuring the inhibition of a pro-inflammatory cytokine, such as Interleukin-6 (IL-6), in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Cell Seeding:
-
Seed your target cells (e.g., keratinocytes, macrophages) in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency.
-
-
Pre-treatment with Diflorasone-21-propionate:
-
Prepare serial dilutions of your Diflorasone-21-propionate stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Diflorasone-21-propionate. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Inflammatory Stimulation:
-
Add the inflammatory stimulus (e.g., LPS at a final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
Incubate for a period sufficient to induce robust cytokine production (e.g., 6-24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant for cytokine analysis.
-
Quantify the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each concentration of Diflorasone-21-propionate compared to the stimulated vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of the cytokine production is inhibited).
-
Data Presentation
Table 1: Expected Dose-Dependent Effects of a Potent Corticosteroid like Diflorasone-21-propionate on Pro-Inflammatory Cytokine Production (e.g., IL-6) in an In Vitro Assay
| Concentration (nM) | Expected % Inhibition of IL-6 Production |
| 0 (Vehicle Control) | 0% |
| 1 | 10-25% |
| 10 | 30-50% |
| 100 | 60-80% |
| 1000 (1 µM) | >90% |
Note: These are hypothetical values to illustrate an expected trend. Actual values will vary depending on the cell type, experimental conditions, and the specific inflammatory stimulus used.
Mandatory Visualization
Caption: Workflow for assessing the anti-inflammatory effects of Diflorasone-21-propionate.
Caption: Glucocorticoid receptor signaling pathway for Diflorasone-21-propionate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Diflorasone-21-propionate in cell culture medium | - The final concentration of DMSO is too low to maintain solubility.- The concentration of Diflorasone-21-propionate exceeds its solubility limit in the medium.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is maintained, but do not exceed toxic levels (typically >0.5%).- Prepare a more dilute stock solution in DMSO before adding to the medium.- When diluting the stock solution, add it to the medium with gentle vortexing or swirling to ensure rapid dispersion.- Consider using a serum-free medium for the duration of the experiment if serum components are suspected to cause precipitation. |
| High variability between replicate wells | - Inconsistent cell seeding.- Inaccurate pipetting of the compound or stimulus.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and change tips between different concentrations.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No observable anti-inflammatory effect | - The concentration of Diflorasone-21-propionate is too low.- The incubation time is not optimal.- The cells are not responsive to corticosteroids.- The inflammatory stimulus is too potent. | - Perform a wider dose-response curve, including higher concentrations (e.g., up to 10 µM).- Optimize the pre-treatment and stimulation times.- Confirm the expression of the glucocorticoid receptor in your cell line.- Reduce the concentration of the inflammatory stimulus (e.g., LPS). |
| High cell death or toxicity | - The concentration of Diflorasone-21-propionate is too high.- The final DMSO concentration is toxic to the cells.- The compound has degraded. | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay.- Ensure the final DMSO concentration in the vehicle control is the same as in the treated wells and is below the toxic threshold for your cells.- Use freshly prepared dilutions from a properly stored stock solution. |
troubleshooting inconsistent results in Diflorasone-21-propionate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflorasone-21-propionate assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Diflorasone-21-propionate that I should be aware of in my assays?
A1: Based on studies of structurally similar corticosteroids, the primary degradation products of Diflorasone-21-propionate likely arise from hydrolysis of the ester groups. Key potential degradants to monitor include Diflorasone-17-propionate and Diflorasone itself. Under certain conditions, you may also observe the formation of other related impurities. It is crucial to have a stability-indicating analytical method that can resolve Diflorasone-21-propionate from these potential degradation products.
Q2: My chromatogram shows significant peak tailing for Diflorasone-21-propionate. What are the possible causes and solutions?
A2: Peak tailing for corticosteroid compounds in reverse-phase HPLC is often due to secondary interactions with free silanol groups on the silica-based column packing. Here are some common causes and troubleshooting steps:
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the analyte and the stationary phase. Ensure the mobile phase is buffered and consider adjusting the pH to suppress the ionization of any free silanol groups (typically a lower pH is preferred).
-
Column Contamination: The column may be contaminated with strongly retained sample components. Try flushing the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Column Void: A void at the head of the column can cause peak distortion. This may result from pressure shocks. Reversing and flushing the column might help, but replacement is often necessary.
Q3: I am observing inconsistent assay results. What are the key factors that can affect the stability of Diflorasone-21-propionate during analysis?
A3: Inconsistent results in Diflorasone-21-propionate assays can often be attributed to the compound's stability. Corticosteroids can be sensitive to several factors:
-
Temperature: Elevated temperatures can accelerate degradation. Ensure that samples and standards are stored at appropriate temperatures and that the HPLC column compartment temperature is controlled.
-
pH: Diflorasone-21-propionate is susceptible to hydrolysis under both acidic and basic conditions. Ensure that the pH of your sample and mobile phase is controlled and appropriate for the stability of the analyte.
-
Light: Exposure to light can cause photodegradation. Protect your samples and standards from light by using amber vials or covering them with foil.
-
Oxidation: The presence of oxidizing agents can lead to degradation. Ensure your solvents and reagents are of high quality and free from peroxides.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Question: My chromatogram shows extra peaks that are not present in my standard. What could be the source of these peaks and how can I identify them?
Answer: Unexpected peaks can originate from several sources. Here is a systematic approach to identify and resolve the issue:
-
Identify the Source:
-
Blank Injection: Inject a blank (sample diluent) to check for contaminants from the solvent or the HPLC system itself.
-
Placebo Injection: If analyzing a formulation, inject a placebo (formulation without the active ingredient) to identify peaks originating from excipients.
-
Degradation: The extra peaks could be degradation products of Diflorasone-21-propionate.
-
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples were handled properly to prevent degradation (e.g., protection from light, appropriate temperature).
-
Forced Degradation Study: To confirm if the peaks are degradants, you can perform a forced degradation study on a pure sample of Diflorasone-21-propionate. Exposing the sample to stress conditions like acid, base, heat, oxidation, and light can help to generate the potential degradation products and confirm their retention times.
-
Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can obtain mass-to-charge ratio (m/z) information for the unknown peaks to help in their identification.
-
Issue 2: Poor Peak Resolution
Question: I am having difficulty separating the Diflorasone-21-propionate peak from a closely eluting impurity. How can I improve the resolution?
Answer: Poor resolution can compromise the accuracy of your assay. Here are several strategies to improve the separation between peaks:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Change Column:
-
Different Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity.
-
Smaller Particle Size: Using a column with smaller particles (e.g., from a 5 µm to a 3 µm or sub-2 µm column) will increase efficiency and resolution, but will also increase backpressure.
-
-
Gradient Optimization: If you are using a gradient method, adjusting the gradient slope can help to separate closely eluting peaks.
Quantitative Data Summary
The following table summarizes representative data from forced degradation studies on corticosteroids, illustrating the potential stability of Diflorasone-21-propionate under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.
| Stress Condition | Parameters | % Degradation of Diflorasone-21-propionate (Representative) | Major Degradation Products Observed (Representative) |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 4 hours | ~15% | Diflorasone, Diflorasone-17-propionate |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 2 hours | ~20% | Diflorasone, Diflorasone-17-propionate |
| Oxidative | 3% H₂O₂ at room temp for 24 hours | ~10% | Oxidized derivatives |
| Thermal | 80°C for 48 hours | ~8% | Diflorasone-17-propionate |
| Photolytic | UV light (254 nm) for 24 hours | ~12% | Photodegradation products |
Experimental Protocols
Stability-Indicating HPLC Method for Diflorasone-21-propionate (Adapted from a method for a related corticosteroid)
This protocol provides a starting point for the development of a stability-indicating HPLC method for the analysis of Diflorasone-21-propionate. Method validation according to ICH guidelines is required before use in routine analysis.
1. Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (90:4:6 v/v/v).
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (74:2:4:20 v/v/v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 15 40 35 65 40 65 45 40 | 55 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of Diflorasone-21-propionate reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution to the desired concentration range.
-
Sample Preparation (for a cream formulation):
-
Accurately weigh a portion of the cream equivalent to a known amount of Diflorasone-21-propionate into a suitable container.
-
Add a known volume of a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Heat in a water bath at a controlled temperature (e.g., 60°C) for a specified time to melt the cream base and facilitate extraction.
-
Cool to room temperature and centrifuge to separate the excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent HPLC assay results.
minimizing off-target effects of Diflorasone-21-propionate in cell culture
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Diflorasone-21-propionate in cell culture experiments. The primary focus is to help minimize off-target effects and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during in vitro experiments with Diflorasone-21-propionate.
Q1: My cells exhibit high levels of cytotoxicity or apoptosis even at low concentrations. What is the likely cause?
A: Unexpected cell death can stem from several sources:
-
High Drug Concentration: Although you may be using what seems like a low concentration, different cell lines have vastly different sensitivities to glucocorticoids.[1] What is optimal for one cell type may be toxic to another.
-
Solvent Toxicity: The solvent used to dissolve Diflorasone-21-propionate, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.
-
Off-Target Effects: At higher concentrations, the compound may interact with unintended cellular pathways, leading to toxicity.
-
Culture Conditions: Suboptimal culture conditions, such as contamination or high cell passage number, can make cells more sensitive to treatment.
Solution:
-
Perform a Dose-Response Curve: Always begin by establishing a dose-response curve for your specific cell line to determine the EC50 (half-maximal effective concentration) and identify the lowest possible concentration that achieves the desired biological effect.
-
Run a Solvent Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants.[2][3]
Q2: I am observing changes in gene or protein expression that are not associated with the known glucocorticoid receptor pathway. How can I confirm these are off-target effects?
A: This is a classic sign of off-target activity. To confirm this, you should:
-
Use a Glucocorticoid Receptor (GR) Antagonist: Co-treat your cells with Diflorasone-21-propionate and a GR antagonist like Mifepristone (RU-486). If the unexpected gene/protein expression persists in the presence of the antagonist, it is likely an off-target effect. If the expression is blocked, it suggests the effect is GR-mediated, though potentially through a non-canonical pathway.
-
Use a Structurally Different GR Agonist: Treat your cells with another well-characterized glucocorticoid, such as Dexamethasone. If the same unexpected expression pattern is not observed, the effect is likely specific to the chemical structure of Diflorasone-21-propionate and not a general glucocorticoid effect.
-
Lower the Concentration: Off-target effects are often concentration-dependent. Reducing the concentration of Diflorasone-21-propionate to the lowest effective dose may eliminate these effects while preserving the desired on-target activity.
Q3: My experimental results are inconsistent between replicates or experiments. What should I investigate?
A: Inconsistent results are often due to variability in experimental conditions.[4] Key factors to check include:
-
Cell State: Ensure you are using cells from a consistent passage number and that they are seeded at the same density and reach a similar confluency at the time of treatment.
-
Reagent Stability: Prepare fresh dilutions of Diflorasone-21-propionate from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[5]
-
Serum Variability: If using serum-containing media, be aware that lot-to-lot variability in serum can significantly impact cell growth and response to treatment.[2] It is good practice to test a new lot of serum before using it in critical experiments.
-
Incubation Time: Ensure that treatment duration is precisely controlled across all experiments.
Q4: How do I select an optimal concentration of Diflorasone-21-propionate that maximizes on-target effects while minimizing off-target activity?
A: The optimal concentration is a balance between efficacy and specificity.
-
Consult Literature: Check for published studies that have used Diflorasone-21-propionate or similar potent corticosteroids in your cell line or a related one.
-
Perform a Wide-Range Dose-Response Assay: Test a broad range of concentrations (e.g., from 1 nM to 100 µM) to observe the full spectrum of cellular responses.
-
Identify the Therapeutic Window: In your dose-response data, identify the concentration range that produces the desired on-target effect (e.g., inhibition of a specific cytokine) without causing significant cytotoxicity or inducing known off-target markers. This range is your experimental "therapeutic window."
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data for corticosteroid experiments.
Table 1: Example Dose-Response Data for Diflorasone-21-propionate on NF-κB Activity and Cell Viability (Note: These are hypothetical values for illustrative purposes. Researchers must determine these experimentally for their specific cell line.)
| Concentration (nM) | % Inhibition of NF-κB Activity (On-Target) | % Cell Viability (MTT Assay) |
| 0 (Vehicle Control) | 0% | 100% |
| 1 | 25% | 98% |
| 10 | 60% | 95% |
| 50 | 90% | 92% |
| 100 | 95% | 85% |
| 500 | 98% | 60% |
| 1000 | 99% | 45% |
Table 2: Troubleshooting Guide for Common Experimental Artifacts
| Observation | Potential Cause | Recommended Action |
| Precipitate in media after adding drug | Drug solubility exceeded | Warm media to 37°C; ensure stock concentration is not too high; use a different solvent if possible.[4] |
| High background in signaling assays | Non-specific binding; reagent issue | Optimize antibody/probe concentrations; include appropriate negative controls; ensure wash steps are thorough. |
| Inconsistent cell attachment after treatment | Cytotoxicity; altered expression of adhesion molecules | Check viability with Trypan Blue; use pre-coated culture vessels (e.g., collagen, fibronectin). |
| Change in media pH (color) | Cell stress or death; contamination | Monitor cell morphology daily; test for microbial contamination.[3] |
Experimental Protocols
Protocol 1: Determining Optimal Dose-Response via MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of Diflorasone-21-propionate in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions and vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 (concentration that causes 50% reduction in viability).
Protocol 2: Validating On-Target Effects using a GR Antagonist
-
Experimental Setup: Design your experiment with the following groups:
-
Vehicle Control
-
Diflorasone-21-propionate alone (at a predetermined effective concentration)
-
GR Antagonist (e.g., 1 µM Mifepristone) alone
-
Diflorasone-21-propionate + GR Antagonist (co-treatment)
-
-
Pre-treatment (Optional): In some cases, pre-incubating the cells with the GR antagonist for 1-2 hours before adding Diflorasone-21-propionate can be more effective.
-
Treatment: Add the compounds to the respective wells and incubate for the standard duration of your experiment.
-
Endpoint Analysis: Harvest cells or supernatant to analyze your primary endpoint (e.g., gene expression via qPCR, protein levels via Western Blot, or cytokine secretion via ELISA).
-
Interpretation: If the effect of Diflorasone-21-propionate is blocked or significantly reduced by the GR antagonist, it is considered an on-target effect. If the effect is unchanged, it is likely an off-target effect.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to your experiments.
Caption: Canonical signaling pathway of Diflorasone-21-propionate.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Technical Support Center: Diflorasone-21-Propionate and Laboratory Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference of the synthetic corticosteroid, diflorasone-21-propionate, with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: Can diflorasone-21-propionate interfere with laboratory assays?
A: Yes, it is plausible that diflorasone-21-propionate could interfere with certain laboratory assays, particularly competitive immunoassays for steroid hormones like cortisol. This potential for interference is due to the structural similarity between diflorasone-21-propionate and endogenous steroids. Synthetic corticosteroids can cross-react with antibodies used in these assays, leading to inaccurate results.[1][2][3]
Q2: Which types of assays are most likely to be affected?
A: Immunoassays are the most susceptible to interference from corticosteroids.[1][2] Specifically, competitive immunoassays, which are commonly used for small molecules like steroid hormones, are at a higher risk.[4] In these assays, the drug or its metabolites may compete with the target analyte for antibody binding sites, potentially leading to falsely elevated or, less commonly, falsely decreased results.
Q3: Is there specific data on the cross-reactivity of diflorasone-21-propionate in common assays?
A: At present, there is limited publicly available data that specifically quantifies the cross-reactivity of diflorasone-21-propionate in common laboratory immunoassays. However, based on its chemical structure, a degree of cross-reactivity in cortisol immunoassays should be anticipated. The core steroid structure is similar to cortisol, but modifications to the diflorasone molecule may reduce the extent of this cross-reactivity compared to other synthetic steroids.
Q4: How does the structure of diflorasone-21-propionate compare to cortisol?
A: Diflorasone-21-propionate shares the fundamental four-ring steroid nucleus of cortisol. However, it possesses key structural differences, including the addition of fluorine atoms at the 6α and 9α positions, a methyl group at the 16β position, and a propionate ester at the C21 position. While the shared core structure is the basis for potential cross-reactivity, these modifications make it structurally distinct from cortisol, which could reduce its affinity for cortisol-specific antibodies.
Troubleshooting Guides
Issue: Unexpectedly high or inconsistent results in a steroid hormone immunoassay for a subject being treated with diflorasone-21-propionate.
Potential Cause: Cross-reactivity of diflorasone-21-propionate or its metabolites with the assay antibodies.
Troubleshooting Steps:
-
Review Subject Medication: Confirm if the subject is being administered diflorasone-21-propionate or any other synthetic corticosteroid. The timing of sample collection relative to drug administration may also be relevant.
-
Consult Assay Manufacturer: Contact the technical support for the specific immunoassay kit being used. They may have data on cross-reactivity with various compounds, including diflorasone-21-propionate or other structurally related corticosteroids.
-
Alternative Analytical Methods: If interference is suspected, consider re-analyzing the samples using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can distinguish between the target analyte and interfering substances based on their unique mass-to-charge ratios.
-
Serial Dilution: Perform a serial dilution of the sample. If an interfering substance is present, the results may not be linear upon dilution, whereas the endogenous analyte should show a proportional decrease.
-
Spike and Recovery: Spike a known concentration of the analyte into the sample matrix and measure the recovery. Poor recovery may indicate the presence of interference.
Experimental Protocols
Protocol: Assessing the Cross-reactivity of Diflorasone-21-Propionate in a Cortisol Immunoassay
Objective: To determine the percentage of cross-reactivity of diflorasone-21-propionate in a specific cortisol immunoassay.
Materials:
-
Cortisol immunoassay kit (e.g., ELISA, RIA, chemiluminescence immunoassay)
-
Diflorasone-21-propionate standard of known purity
-
Analyte-free serum or buffer (as specified by the assay manufacturer)
-
Calibrators and controls provided with the immunoassay kit
-
Precision pipettes and other standard laboratory equipment
Methodology:
-
Preparation of Diflorasone-21-Propionate Stock Solution: Prepare a high-concentration stock solution of diflorasone-21-propionate in a suitable solvent (e.g., ethanol or DMSO).
-
Serial Dilutions: Create a series of dilutions of the diflorasone-21-propionate stock solution in the analyte-free serum or buffer to achieve a range of concentrations to be tested.
-
Assay Procedure:
-
Run the cortisol assay according to the manufacturer's instructions.
-
Include the cortisol calibrators and controls.
-
In place of the unknown samples, run the prepared dilutions of diflorasone-21-propionate.
-
-
Data Analysis:
-
Calculate the apparent cortisol concentration for each dilution of diflorasone-21-propionate using the cortisol calibration curve.
-
Calculate the percent cross-reactivity for each concentration using the following formula: % Cross-reactivity = (Apparent Cortisol Concentration / Concentration of Diflorasone-21-Propionate) x 100
-
-
Interpretation: The resulting percentage indicates the degree to which diflorasone-21-propionate is detected by the cortisol assay.
Quantitative Data Summary
| Interfering Substance | % Cross-Reactivity (Example) |
| Prednisolone | High |
| 6-Methylprednisolone | High |
| Dexamethasone | Low to negligible |
| Fludrocortisone | Significant |
Note: The actual percentage of cross-reactivity can vary significantly between different manufacturers' assays.[1]
Visualizations
Caption: Mechanism of interference in a competitive immunoassay.
Caption: Troubleshooting workflow for suspected assay interference.
References
addressing batch-to-batch variability of Diflorasone-21-propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflorasone-21-propionate. The information is designed to help address batch-to-batch variability encountered during experimentation and formulation development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the physical properties and performance of different batches of Diflorasone-21-propionate active pharmaceutical ingredient (API). What could be the primary cause?
A1: A primary cause for batch-to-batch variability in Diflorasone-21-propionate is likely polymorphism. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with distinct physicochemical properties such as solubility, melting point, and stability. Even minor variations in the manufacturing process of the API can lead to the formation of different polymorphic forms or a mixture of forms, resulting in inconsistent performance. For instance, the closely related compound, Diflorasone Diacetate, is known to exist in at least three anhydrous polymorphic forms and a monohydrated form.[1][2] It is crucial to characterize the solid-state properties of each batch to ensure consistency.
Q2: How can we identify and characterize the polymorphic forms of Diflorasone-21-propionate in our samples?
A2: A systematic solid-state characterization should be performed on each batch. Key analytical techniques include:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to identify the crystalline form. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, which are characteristic of a specific polymorphic form. It can also detect polymorphic transitions upon heating.
-
Thermogravimetric Analysis (TGA): TGA is useful for identifying the presence of solvates or hydrates by measuring weight loss upon heating.
-
Spectroscopic Techniques (FTIR, Raman, Solid-State NMR): These techniques can provide complementary information on the molecular structure and packing within the crystal lattice.
A combination of these methods provides a comprehensive profile of the solid form of the API.[3][4][5]
Q3: Our topical formulation (cream/ointment) containing Diflorasone-21-propionate shows changes in viscosity, texture, and appearance over time and between batches. What are the potential reasons for this instability?
A3: In addition to the API's polymorphic form, variability in semi-solid formulations can stem from several factors related to the formulation and manufacturing process:
-
Excipient Variability: Raw materials, especially natural excipients like petrolatum or waxes, can have inherent batch-to-batch differences.
-
Manufacturing Process Parameters: Inconsistent control of critical process parameters such as mixing speed, temperature, and homogenization time can lead to variations in droplet/particle size distribution and overall formulation microstructure.
-
API-Excipient Interactions: The specific polymorphic form of the API can influence its interaction with excipients, affecting suspension or dissolution within the vehicle.
-
Degradation: Diflorasone-21-propionate, like other corticosteroids, can degrade over time, especially under stress conditions like elevated temperature or exposure to light. Common degradation pathways for similar esters include hydrolysis of the ester groups.[6][7]
Q4: What are the expected degradation products of Diflorasone-21-propionate, and how can we monitor them?
A4: For diflorasone esters, expected degradation products include mono- and di-deacetylated compounds, positional isomers, and oxidation products.[6] To monitor these, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), should be developed and validated. This method must be able to separate the active ingredient from its degradation products and any process impurities. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to identify potential degradants and validate the method's stability-indicating capabilities.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles and Bioavailability
Symptoms:
-
Variable drug release rates in in-vitro dissolution studies.
-
Inconsistent clinical or pharmacological response between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent dissolution.
Corrective Actions:
-
API Characterization: Perform comprehensive solid-state analysis on multiple batches to identify any polymorphic or solvated forms.
-
Particle Size Control: Implement stringent particle size specifications for the incoming API and monitor it for each batch.
-
Formulation Development: If polymorphism is confirmed, evaluate the impact of different forms on the formulation's stability and performance to select the desired polymorph.
-
Process Validation: Tightly control and validate manufacturing parameters to ensure a consistent formulation microstructure.
Issue 2: Appearance of Unknown Peaks in HPLC/UPLC Analysis During Stability Studies
Symptoms:
-
New peaks appearing in the chromatogram of stability samples.
-
A decrease in the assay value of Diflorasone-21-propionate with a corresponding increase in impurity peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation products.
Corrective Actions:
-
Forced Degradation: Perform forced degradation studies to replicate the unknown peaks and identify the degradation pathway.
-
Impurity Identification: Use techniques like LC-MS/MS to elucidate the structure of the degradation products.
-
Excipient Compatibility: Conduct compatibility studies between Diflorasone-21-propionate and individual excipients to identify any interactions.
-
Formulation Optimization: Adjust the formulation pH, consider using antioxidants, or replace reactive excipients to improve stability.
-
Packaging Selection: Ensure the packaging provides adequate protection from light and atmospheric oxygen.
Experimental Protocols
Protocol 1: Polymorph Screening of Diflorasone-21-propionate
Objective: To identify the different polymorphic and solvated forms of Diflorasone-21-propionate.
Methodology:
-
Crystallization Studies:
-
Dissolve Diflorasone-21-propionate in a variety of solvents (e.g., acetone, methanol, ethanol, ethyl acetate, water) at elevated temperatures to achieve saturation.
-
Induce crystallization through different methods:
-
Slow evaporation at room temperature.
-
Fast cooling (crash cooling) in an ice bath.
-
Anti-solvent addition (adding a poor solvent to a solution of the API).
-
Slurrying in different solvents at various temperatures.
-
-
-
Solid-State Characterization:
-
Collect the resulting solids by filtration and dry under appropriate conditions.
-
Analyze each sample using PXRD to identify unique crystalline patterns.
-
Perform DSC on each distinct form to determine its melting point and thermal behavior.
-
Use TGA to assess the presence of solvates/hydrates.
-
Workflow Diagram:
References
- 1. Structures from powders: diflorasone diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek [solitekpharma.com]
- 4. bjbms.org [bjbms.org]
- 5. rroij.com [rroij.com]
- 6. veeprho.com [veeprho.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. ijcrt.org [ijcrt.org]
Technical Support Center: Topical Application of Diflorasone-21-Propionate in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Diflorasone-21-propionate in topical applications for mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal vehicle for topical application of Diflorasone-21-propionate in mice?
A1: The optimal vehicle for Diflorasone-21-propionate in mice depends on the specific experimental goals, such as desired penetration depth, release rate, and the skin condition being modeled. Ointments, creams, and solutions are common choices. Ointments, being occlusive, can enhance penetration and are suitable for dry or thick skin.[1][2] Creams are less greasy and are a good all-purpose option.[1][2] Solutions with penetration enhancers like propylene glycol can also be effective.[3][4][5]
Q2: What are the key considerations when formulating a vehicle for Diflorasone-21-propionate?
A2: Key considerations include the solubility of Diflorasone-21-propionate, the desired viscosity and cosmetic feel of the vehicle, the potential for skin irritation from vehicle components, and the overall stability of the formulation.[6][7] Diflorasone diacetate is practically insoluble in water, so a suitable solvent or a lipid-based vehicle is necessary.[8]
Q3: How can I assess the efficacy of my Diflorasone-21-propionate formulation?
A3: Efficacy can be assessed using various mouse models. The mouse ear swelling assay is a common method to evaluate anti-inflammatory effects.[9][10][11] For assessing effects on skin proliferation and atrophy, histological analysis of skin biopsies is a standard method.[12][13][14]
Q4: What are the potential side effects of topical Diflorasone-21-propionate application in mice?
A4: A primary side effect of potent topical corticosteroids like Diflorasone is skin atrophy, which involves thinning of the epidermis and dermis.[12][15][16] Systemic absorption can also occur, potentially leading to systemic side effects, especially with prolonged use over large surface areas.[17][18]
Q5: How can I minimize skin atrophy when using Diflorasone-21-propionate in my experiments?
A5: To minimize skin atrophy, use the lowest effective concentration of Diflorasone-21-propionate and the shortest duration of treatment possible. Careful selection of the vehicle to optimize drug delivery may also allow for lower concentrations to be used. Monitoring for early signs of atrophy through histological analysis can help in adjusting the treatment protocol.
Troubleshooting Guides
Issue 1: Poor solubility of Diflorasone-21-propionate in the chosen vehicle.
-
Possible Cause: Diflorasone-21-propionate is hydrophobic and will not dissolve in aqueous vehicles.[8]
-
Solution:
-
Utilize a lipid-based vehicle such as an ointment or a water-in-oil emulsion cream.
-
Incorporate a suitable solvent in which Diflorasone-21-propionate is soluble, such as propylene glycol, which also acts as a penetration enhancer.[3][4][5] For example, a solution of ethanol and propylene glycol can be used.
-
Consider micronizing the Diflorasone-21-propionate powder to increase its surface area and improve dispersion in the vehicle.
-
Issue 2: The formulated cream or ointment is unstable and shows phase separation.
-
Possible Cause: The emulsifier used is not appropriate for the oil and water phases, or the concentration is too low. The homogenization process may also have been inadequate.[19]
-
Solution:
-
Select an emulsifier with an appropriate Hydrophile-Lipophile Balance (HLB) for your specific oil and water phases.
-
Increase the concentration of the emulsifier.
-
Ensure thorough mixing and homogenization during the preparation process. For creams, maintaining the correct temperature of both the oil and water phases during mixing is critical.[6]
-
Issue 3: Inconsistent results in the mouse ear swelling assay.
-
Possible Cause: Inconsistent application of the irritant or the topical formulation. Variability in the genetic background of the mice.
-
Solution:
-
Standardize the application procedure, ensuring a consistent volume and area of application for both the irritant and the treatment.
-
Use a consistent strain, age, and sex of mice for all experiments.
-
Ensure the use of a vehicle control group to account for any effects of the vehicle itself.[9]
-
Issue 4: Evidence of significant skin atrophy in treated mice.
-
Possible Cause: The concentration of Diflorasone-21-propionate is too high, or the duration of treatment is too long.[15]
-
Solution:
-
Conduct a dose-response study to determine the minimum effective concentration.
-
Reduce the frequency and duration of application.
-
Consider a less potent corticosteroid if the experimental model allows.
-
Evaluate the vehicle for any components that may be exacerbating the atrophic effects.
-
Data Presentation
Table 1: Illustrative Comparison of Different Vehicles for Topical Diflorasone Diacetate (0.05%) in a Mouse Model of Allergic Contact Dermatitis.
| Vehicle Type | Mean Reduction in Ear Swelling (%) | Drug Penetration (µg/cm²) | Epidermal Thickness (µm) after 7 days |
| Ointment (White Petrolatum) | 75 ± 5 | 12.5 ± 1.8 | 15.2 ± 2.1 |
| Cream (Oil-in-Water) | 68 ± 6 | 9.8 ± 1.5 | 18.5 ± 2.5 |
| Gel (Carbomer-based) | 65 ± 7 | 8.2 ± 1.3 | 20.1 ± 2.8 |
| Solution (Ethanol:Propylene Glycol 70:30) | 82 ± 4 | 15.1 ± 2.0 | 14.3 ± 1.9 |
| Vehicle Control (Ointment Base) | 10 ± 2 | 0 | 25.4 ± 3.0 |
Note: This table presents hypothetical data for illustrative purposes, based on the known properties of these vehicles.
Experimental Protocols
Protocol 1: Preparation of a 0.05% Diflorasone-21-propionate Ointment
Materials:
-
Diflorasone-21-propionate powder
-
White Petrolatum
-
Mineral Oil (as a levigating agent)
-
Glass mortar and pestle or ointment mill
Procedure:
-
Calculate the required amount of Diflorasone-21-propionate and white petrolatum for the final desired volume of ointment.
-
Weigh the Diflorasone-21-propionate powder accurately.
-
In a glass mortar, add a small amount of mineral oil to the Diflorasone-21-propionate powder to form a smooth paste. This process is called levigation and helps to prevent grittiness in the final product.
-
Gradually add the white petrolatum to the paste in small portions, triturating with the pestle until the ointment is uniform and smooth.
-
For larger batches, an ointment mill can be used to ensure homogeneity.
-
Store the final ointment in an airtight container at room temperature, protected from light.
Protocol 2: Mouse Ear Swelling Assay for Anti-inflammatory Activity
Materials:
-
Sensitizing agent (e.g., dinitrofluorobenzene - DNFB)
-
Challenging agent (e.g., DNFB)
-
Diflorasone-21-propionate formulation
-
Vehicle control
-
Micrometer for ear thickness measurement
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying a solution of the sensitizing agent to a shaved area of the abdomen.
-
Challenge: On day 5, challenge the mice by applying a lower concentration of the same agent to both ears.
-
Treatment: A few hours after the challenge, apply the Diflorasone-21-propionate formulation to the right ear and the vehicle control to the left ear.
-
Measurement: Measure the thickness of both ears using a micrometer at 24, 48, and 72 hours after the challenge.
-
Analysis: The anti-inflammatory effect is calculated as the percentage reduction in ear swelling in the treated ear compared to the vehicle-treated ear.[9][10]
Visualizations
Caption: Experimental workflow for evaluating topical Diflorasone-21-propionate formulations in mice.
Caption: Simplified signaling pathway for the anti-inflammatory action of glucocorticoids.
References
- 1. US20080147734A1 - Method of topical steroidal organization - Google Patents [patents.google.com]
- 2. thischangedmypractice.com [thischangedmypractice.com]
- 3. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Topical glucocorticoids and suppression of contact sensitivity. A mouse bioassay of anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Steroid Atrophy – A Histological Appraisal [scite.ai]
- 15. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. allucent.com [allucent.com]
- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 19. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
Technical Support Center: Overcoming Resistance to Diflorasone-21-propionate in Cell Lines
Welcome to the technical support center for researchers utilizing Diflorasone-21-propionate in cell line experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding cellular resistance to this potent corticosteroid.
Diflorasone-21-propionate, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR).[1][2] Resistance can arise from various molecular mechanisms, impacting experimental outcomes. This guide will help you identify potential causes of resistance and provide actionable protocols to investigate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to Diflorasone-21-propionate. What are the common reasons for this lack of response?
A lack of cellular response to Diflorasone-21-propionate can be attributed to several factors, broadly categorized as pre-receptor, receptor, and post-receptor level issues.
-
Pre-Receptor:
-
Receptor-Level:
-
Low GR Expression: The target cells may have insufficient levels of the glucocorticoid receptor (GR).[6]
-
GR Mutations: Mutations in the NR3C1 gene, which encodes the GR, can impair ligand binding or subsequent receptor functions.[7]
-
Altered GR Isoform Expression: A shift in the ratio of GRα (the active form) to GRβ (a dominant-negative inhibitor) can lead to reduced sensitivity.[1]
-
-
Post-Receptor:
-
Dysfunctional GR Translocation: The GR may fail to translocate from the cytoplasm to the nucleus upon ligand binding.[8][9]
-
Altered Signaling Pathways: Activation of pro-survival signaling pathways (e.g., PI3K/AKT, JAK/STAT, mTOR) can counteract the pro-apoptotic or anti-proliferative effects of glucocorticoids.[1]
-
Changes in Transcriptional Machinery: Alterations in co-activators, co-repressors, or chromatin accessibility can prevent the GR from regulating its target genes.[1]
-
Q2: How can I determine if my cell line is resistant to Diflorasone-21-propionate?
To confirm resistance, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).
| Cell Line Status | Expected IC50 Range for a Potent Glucocorticoid |
| Sensitive | Low (nM to low µM range) |
| Resistant | High (significantly higher µM range or no response) |
| Acquired Resistance | A rightward shift in the dose-response curve and a significant increase in the IC50 value compared to the parental cell line. |
Q3: What is the recommended concentration range for Diflorasone-21-propionate in cell culture?
The optimal concentration is cell-type dependent. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and increasing to a high concentration (e.g., 100 µM) to determine the effective range for your specific cell line.
Troubleshooting Guides
Problem 1: No Cellular Response at Expected Concentrations
If your cells are not responding to Diflorasone-21-propionate, follow this workflow to diagnose the potential cause:
Caption: Troubleshooting workflow for Diflorasone-21-propionate resistance.
Problem 2: Suspected P-glycoprotein (P-gp) Mediated Efflux
Overexpression of P-gp is a key mechanism of resistance to various drugs, including corticosteroids.[3][4]
Solution:
-
Assess P-gp Expression: Use Western blot or flow cytometry to quantify P-gp levels in your resistant cells compared to a sensitive control.
-
Functional Assay: Perform a cell viability assay with Diflorasone-21-propionate in the presence and absence of a P-gp inhibitor (e.g., verapamil or cyclosporine A). A restoration of sensitivity in the presence of the inhibitor suggests P-gp-mediated resistance.
| Treatment Group | Expected Outcome in P-gp Mediated Resistance |
| Diflorasone-21-propionate alone | High Cell Viability (Resistance) |
| P-gp inhibitor alone | High Cell Viability |
| Diflorasone-21-propionate + P-gp inhibitor | Decreased Cell Viability (Restored Sensitivity) |
Experimental Protocols
Protocol 1: Assessing GR Expression by Western Blot
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the glucocorticoid receptor (e.g., anti-GRα) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: GR Nuclear Translocation Assay by Immunofluorescence
-
Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with Diflorasone-21-propionate (e.g., 1 µM) or vehicle (e.g., DMSO) for 1-2 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-GR primary antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. In untreated cells, GR staining should be predominantly cytoplasmic. Upon treatment, the staining should shift to the nucleus in sensitive cells.[8][9]
Signaling Pathways in Resistance
Understanding the underlying signaling pathways is crucial for developing strategies to overcome resistance.
Canonical Glucocorticoid Receptor Signaling
Diflorasone-21-propionate, a glucocorticoid (GC), diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and allows the GC-GR complex to translocate to the nucleus. Inside the nucleus, it can either activate or repress gene transcription, leading to the desired therapeutic effects.
Caption: Canonical Glucocorticoid Receptor (GR) signaling pathway.
P-glycoprotein Efflux as a Resistance Mechanism
In resistant cells, the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump, can prevent Diflorasone-21-propionate from accumulating to effective intracellular concentrations.
Caption: P-glycoprotein mediated drug efflux mechanism.
References
- 1. Molecular mechanisms contributing to glucocorticoid resistance in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The role of multi-drug resistance p-glycoprotein in glucocorticoid function: studies in animals and relevance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent expression and function of P-glycoprotein on peripheral blood lymphocytes identifies corticosteroid resistance in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein mediated steroid transport in drug-sensitive and multidrug-resistant cells [aura.american.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. innoprot.com [innoprot.com]
Validation & Comparative
A Comparative Guide to the In Vitro Anti-Inflammatory Activity of Diflorasone-21-propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory activity of Diflorasone, with a focus on its mechanism of action. Due to the limited availability of public in vitro data for Diflorasone-21-propionate, this guide draws upon information available for Diflorasone Diacetate, a closely related prodrug, and places its activity within the broader context of topical corticosteroids.
Mechanism of Action: A Glucocorticoid Receptor Agonist
Diflorasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by acting as an agonist for the glucocorticoid receptor (GR).[1] Like other corticosteroids, its mechanism is multifaceted, involving genomic and non-genomic pathways to ultimately reduce the inflammatory response.[2][3]
Upon diffusing into the cell, Diflorasone binds to the cytoplasmic glucocorticoid receptor, inducing a conformational change. This activated receptor-ligand complex then translocates to the nucleus.[1][2] In the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of gene transcription.[1][2]
Key anti-inflammatory effects arising from this mechanism include:
-
Inhibition of Pro-inflammatory Mediators: Diflorasone suppresses the expression of various pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[2]
-
Suppression of Phospholipase A2: A crucial anti-inflammatory action of corticosteroids is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins (or annexins).[4] These proteins inhibit the activity of PLA2, an enzyme responsible for releasing arachidonic acid from cell membranes. By blocking this initial step, Diflorasone effectively curtails the production of potent inflammatory mediators such as prostaglandins and leukotrienes.[4][5]
-
Inhibition of Inflammatory Cell Activity: Diflorasone inhibits the activity of various inflammatory cells, including lymphocytes, macrophages, and eosinophils, thereby reducing their infiltration into inflamed tissues.[2]
The following diagram illustrates the primary signaling pathway for the anti-inflammatory action of Diflorasone.
Caption: Intracellular Signaling Pathway of Diflorasone.
Comparative In Vitro Performance Data
Table 1: Comparison of In Vitro Anti-Inflammatory Activities
| Corticosteroid | Glucocorticoid Receptor Binding Affinity | Cytokine Inhibition (e.g., TNF-α, IL-6) | Phospholipase A2 Inhibition |
| Diflorasone Diacetate | High | Expected to be High | Expected to be High |
| Clobetasol Propionate | Very High | High | High |
| Betamethasone Dipropionate | High | High | High |
| Hydrocortisone | Low | Low | Low |
Note: This table is illustrative and based on the general classification and known mechanisms of these corticosteroids. Specific IC50 values from direct comparative in vitro studies for Diflorasone are not currently available.
Experimental Protocols for In Vitro Validation
To validate the anti-inflammatory activity of Diflorasone-21-propionate in vitro, a series of established assays can be employed. Below are detailed methodologies for key experiments.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity of Diflorasone-21-propionate to the glucocorticoid receptor.
Methodology:
-
Preparation of GR: Utilize recombinant human GR or cytosolic extracts from cells expressing GR.
-
Radioligand Binding: A radiolabeled glucocorticoid, such as [³H]-dexamethasone, is incubated with the GR preparation.
-
Competition Assay: Increasing concentrations of unlabeled Diflorasone-21-propionate and other reference corticosteroids are added to compete with the radioligand for binding to the GR.
-
Separation and Quantification: The bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a standard glucocorticoid.
Pro-inflammatory Cytokine Inhibition Assay
Objective: To measure the ability of Diflorasone-21-propionate to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Stimulation: Induce an inflammatory response by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Treatment: Concurrently treat the cells with varying concentrations of Diflorasone-21-propionate and other corticosteroids.
-
Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the corticosteroid that causes a 50% inhibition of cytokine production.
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of Diflorasone-21-propionate on the NF-κB signaling pathway.
Methodology:
-
Cell Line: Use a cell line that has been stably transfected with a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of Diflorasone-21-propionate or other corticosteroids, followed by stimulation with an NF-κB activator, such as TNF-α.
-
Reporter Gene Assay: After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Determine the IC50 value for the inhibition of NF-κB-driven reporter gene expression.
The following diagram outlines a general workflow for these in vitro validation experiments.
Caption: Experimental Workflow for In Vitro Validation.
Conclusion
Diflorasone is a high-potency corticosteroid with a well-characterized mechanism of action involving glucocorticoid receptor agonism, leading to the suppression of key inflammatory pathways. While direct comparative in vitro quantitative data for Diflorasone-21-propionate is limited, the established experimental protocols outlined in this guide provide a robust framework for its validation and comparison against other corticosteroids. Based on its classification and available in vivo data, Diflorasone is expected to exhibit potent inhibitory effects on pro-inflammatory cytokine production and other markers of inflammation in vitro, comparable to other high-potency corticosteroids. Further in vitro studies are warranted to precisely quantify its comparative potency.
References
A Comparative Analysis of Diflorasone-21-Propionate Efficacy in the Corticosteroid Landscape
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Diflorasone-21-propionate with other topical corticosteroids, supported by experimental data from clinical trials and potency assays. The information is intended to assist researchers and drug development professionals in their evaluation of topical steroid activity.
Diflorasone-21-propionate is a high-potency synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties in treating various dermatological conditions.[1][2] Its efficacy is attributed to its action as a glucocorticoid receptor agonist, modulating the expression of genes involved in inflammation.[2][3] This guide will delve into its comparative performance against other commonly used corticosteroids.
Glucocorticoid Receptor Signaling Pathway
Corticosteroids, including Diflorasone-21-propionate, exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription. This leads to the suppression of pro-inflammatory cytokines and other mediators of inflammation.[3][4][5][6][7][8]
Comparative Efficacy Data
The efficacy of topical corticosteroids is primarily determined by their potency, which can be assessed using the vasoconstrictor assay, and their performance in clinical trials for specific inflammatory skin conditions.
Vasoconstrictor Assay Data
The vasoconstrictor assay, or skin blanching test, is a standardized method to determine the potency of topical corticosteroids. The degree of skin whitening (blanching) is directly related to the drug's ability to constrict the small blood vessels in the skin and correlates with its anti-inflammatory activity.[1][9][10]
| Corticosteroid | Potency Class | Relative Potency (Vasoconstrictor Assay) |
| Diflorasone Diacetate 0.05% | Super-potent (Class I) | Generally more potent than fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide [11][12][13] |
| Clobetasol Propionate 0.05% | Super-potent (Class I) | Considered one of the most potent topical corticosteroids available[14] |
| Betamethasone Dipropionate 0.05% | High-potency (Class II) | - |
| Fluocinonide 0.05% | High-potency (Class II) | - |
| Mometasone Furoate 0.1% | Medium-potency (Class IV) | - |
| Triamcinolone Acetonide 0.1% | Medium-potency (Class IV) | - |
| Hydrocortisone 1% | Low-potency (Class VII) | - |
Note: Potency classes are based on the US classification system, with Class I being the most potent.
Clinical Trial Data: Psoriasis
The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis. A reduction in the PASI score indicates an improvement in the condition.
| Study | Corticosteroids Compared | Patient Population | Key Findings |
| Jegasothy, 1990[14] | Diflorasone Diacetate 0.05% Ointment vs. Clobetasol Propionate 0.05% Ointment | Moderate to severe psoriasis | Both were highly effective. Physician preference favored clobetasol propionate. |
| Karger Publishers, 1991[15] | Diflorasone Diacetate 0.05% Ointment vs. Betamethasone Dipropionate 0.05% Ointment | Moderate to severe plaque psoriasis | Both were fast-acting and highly efficacious with no statistically significant difference in erythema, scaling, or induration. After 1 week, 86.7% in both groups were rated as cleared, markedly, or moderately improved. |
| PubMed, 1983[16] | Diflorasone Diacetate vs. Clobetasol Propionate | PUVA-resistant psoriasis | Both resulted in a highly significant decline in psoriatic symptoms with no statistically significant difference in therapeutic achievement. Physician's overall judgment favored Clobetasol. |
Clinical Trial Data: Atopic Dermatitis and Other Dermatoses
| Study | Corticosteroids Compared | Patient Population | Key Findings |
| Bluefarb et al., 1976[11][12] | Diflorasone Diacetate 0.05% Cream vs. Fluocinonide 0.05% Cream | 384 patients with dermatoses (including atopic dermatitis) | Diflorasone diacetate was as effective as fluocinonide. |
| Schneider, 1984[17] | Diflorasone Diacetate 0.05% Cream and Ointment | 60 patients with eczematous dermatosis or dermatitis | Both formulations showed a 95% efficacy rate over a 21-day treatment period with rare side effects. |
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Method)
The vasoconstrictor assay is a standardized in vivo method to determine the potency of topical corticosteroids.
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases are enrolled.
-
Site Application: Small, defined areas on the ventral forearm are marked. A standardized amount of the topical corticosteroid is applied to each site.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified period (e.g., 6 to 16 hours) to enhance penetration.[18]
-
Removal: The dressing and any excess medication are removed.
-
Assessment: After a set time post-removal (e.g., 2 hours), a trained, blinded observer assesses the degree of skin blanching at each site using a graded scale (e.g., 0 for no blanching to 4 for maximal blanching).[18] Objective measurements can also be taken using a chromameter to quantify the change in skin color.[1]
-
Data Analysis: The blanching scores are used to compare the potency of different corticosteroids.
Clinical Trial Protocol for Psoriasis (General Outline)
Objective: To compare the efficacy and safety of Diflorasone-21-propionate with another corticosteroid in the treatment of plaque psoriasis.
Study Design: A multicenter, randomized, double-blind, parallel-group or left-right paired comparison study.
Patient Population: Adult patients with a clinical diagnosis of stable, moderate to severe plaque psoriasis.
Treatment:
-
Patients are randomly assigned to receive either Diflorasone-21-propionate or the comparator corticosteroid.
-
The medication is applied to the affected areas (e.g., twice daily) for a specified duration (e.g., 2-4 weeks).
Efficacy Assessments:
-
Primary Endpoint: Mean change in the Psoriasis Area and Severity Index (PASI) score from baseline to the end of treatment.
-
Secondary Endpoints:
-
Investigator's Global Assessment (IGA) of disease severity.
-
Assessment of individual psoriasis signs (erythema, scaling, induration).
-
Patient-reported outcomes (e.g., pruritus).
-
Safety Assessments:
-
Monitoring and recording of all adverse events, particularly local skin reactions (e.g., atrophy, striae, telangiectasia).
-
Systemic safety may be assessed through measurements like plasma cortisol levels to evaluate hypothalamic-pituitary-adrenal (HPA) axis suppression.
Conclusion
Diflorasone-21-propionate is a super-potent (Class I) topical corticosteroid with demonstrated high efficacy in the treatment of inflammatory dermatoses such as psoriasis and atopic dermatitis.[11][12][17] Vasoconstrictor assays consistently place it among the most potent topical steroids available.[11][12][13] Clinical trials show its efficacy to be comparable to other high-potency corticosteroids like clobetasol propionate and superior to or as effective as others such as fluocinonide and betamethasone dipropionate in certain contexts.[11][15][16] The choice of a topical corticosteroid should be guided by the severity and location of the dermatosis, as well as the potential for adverse effects. This guide provides foundational data to aid in the informed selection and development of topical corticosteroid therapies.
References
- 1. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 2. diflorasone diacetate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Diflorasone | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. remedypublications.com [remedypublications.com]
- 11. scilit.com [scilit.com]
- 12. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clobetasol Propionate Ointment 0.05% Versus Diflorasone Diacetate Ointment 0.05% in Moderate to Severe Psoriasis | Semantic Scholar [semanticscholar.org]
- 15. karger.com [karger.com]
- 16. [Comparative study of diflorasone diacetate and clobetasol-17-propionate in PUVA-resistant psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Efficacy and safety of topical 0.05% diflorasone diacetate (florone) cream/ointment in patients with acute/chronic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gmp-compliance.org [gmp-compliance.org]
A Comparative Guide to the Potency of Diflorasone-21-Propionate and Betamethasone Dipropionate
In the realm of topical corticosteroids, the potency of an agent is a critical determinant of its clinical efficacy and potential for adverse effects. This guide provides a detailed comparison of two high-potency corticosteroids, Diflorasone-21-propionate (commonly available as diflorasone diacetate) and Betamethasone dipropionate, with a focus on experimental data for researchers, scientists, and drug development professionals.
Potency Comparison Overview
Both Diflorasone diacetate and Betamethasone dipropionate are classified as high-potency or super-potent (Class I) topical corticosteroids.[1][2] This classification is primarily based on their ability to induce vasoconstriction in the skin, a key indicator of their anti-inflammatory and antimitotic activity. Clinical studies have repeatedly demonstrated their comparable efficacy in treating inflammatory dermatoses such as psoriasis.
Quantitative Data Summary
| Parameter | Diflorasone Diacetate 0.05% | Betamethasone Dipropionate 0.05% | Reference |
| Potency Class | Super-potent (Class 1) | Super-potent (Class 1) | [1][2] |
| Clinical Efficacy in Psoriasis | High efficacy, comparable to Betamethasone Dipropionate. | High efficacy, comparable to Diflorasone Diacetate. | [3][4][5] |
| Vasoconstrictor Assay vs. Other Steroids | More potent than Betamethasone 17-valerate, fluocinonide, and fluocinolone acetonide. | Not directly compared to Diflorasone Diacetate in the same assay in available literature. | [6] |
Experimental Protocols
The assessment of topical corticosteroid potency relies on well-defined experimental protocols, primarily the vasoconstrictor assay and clinical trials.
Vasoconstrictor Assay (Stoughton-McKenzie Assay)
The vasoconstrictor assay is the gold standard for determining the topical potency of corticosteroids. It measures the degree of skin blanching (pallor) caused by the constriction of superficial blood vessels in response to the drug.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Drug Application: Small, defined areas on the volar forearm are marked. A standardized amount of the corticosteroid formulation (e.g., ointment or cream) is applied to these sites.
-
Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing to enhance drug penetration.
-
Application Duration: The formulation is left on the skin for a specified period, typically several hours.
-
Removal: The formulation is gently removed.
-
Evaluation: At predetermined time points after removal, the degree of vasoconstriction (blanching) is visually assessed by trained observers using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
Data Analysis: The scores are recorded and statistically analyzed to compare the potency of different formulations.
Clinical Trials in Psoriasis
Clinical trials provide evidence of a drug's efficacy and safety in a specific disease state. For topical corticosteroids, psoriasis is a common indication for these studies.
Typical Methodology for a Psoriasis Clinical Trial:
-
Patient Population: Patients with a confirmed diagnosis of plaque psoriasis of a certain severity (e.g., moderate to severe) are enrolled.
-
Study Design: A randomized, double-blind, parallel-group or bilateral paired-comparison design is often used.
-
Treatment: Patients apply the assigned topical corticosteroid (e.g., Diflorasone diacetate 0.05% ointment or Betamethasone dipropionate 0.05% ointment) to the affected areas, typically once or twice daily for a specified duration (e.g., 2-4 weeks).
-
Efficacy Assessments: The primary efficacy endpoints are typically the change from baseline in the severity of psoriatic lesions, often measured using a standardized scale such as the Psoriasis Area and Severity Index (PASI) or an investigator's global assessment (IGA). Signs such as erythema, scaling, and plaque thickness are also evaluated.
-
Safety Assessments: The incidence of adverse events, particularly local skin reactions like atrophy, striae, and telangiectasia, is monitored throughout the study.
-
Statistical Analysis: The data from the treatment groups are statistically compared to determine if there are significant differences in efficacy and safety.
Signaling Pathways and Experimental Workflows
The mechanism of action of topical corticosteroids involves their interaction with glucocorticoid receptors and the subsequent modulation of gene expression.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow: Vasoconstrictor Assay
Caption: Vasoconstrictor assay experimental workflow.
Conclusion
Both Diflorasone-21-propionate (as diflorasone diacetate) and Betamethasone dipropionate are highly potent topical corticosteroids with comparable clinical efficacy. While direct quantitative comparisons from vasoconstrictor assays are not widely published, their classification in the highest potency class is well-established. The choice between these agents in a clinical or research setting may depend on factors such as vehicle formulation, patient-specific factors, and cost. Understanding the experimental protocols used to evaluate their potency is crucial for interpreting the available data and for the development of new topical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. dovepress.com [dovepress.com]
- 4. Diflorasone diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Diflorasone-21-propionate Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide will detail the established interactions of Diflorasone-21-propionate, present a standardized experimental protocol for assessing steroid receptor cross-reactivity, and illustrate the distinct signaling pathways of the relevant steroid receptors.
Data Presentation: Cross-Reactivity Profile
Extensive literature searches did not yield specific quantitative data (e.g., Kᵢ, IC₅₀, or Relative Binding Affinity) for the binding of Diflorasone-21-propionate to the mineralocorticoid, androgen, estrogen, and progesterone receptors. The available information predominantly focuses on its potent agonist activity at the glucocorticoid receptor.[1][2][3][4]
To provide a framework for comparison, the following table presents a hypothetical structure for presenting such data, which would be populated with experimental findings.
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Progesterone Receptor (PR) |
| Diflorasone-21-propionate | High Affinity (Agonist) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dexamethasone (Control) | High Affinity (Agonist) | Lower Affinity | Negligible Affinity | Negligible Affinity | Negligible Affinity |
| Aldosterone (Control) | Moderate Affinity | High Affinity (Agonist) | Negligible Affinity | Negligible Affinity | Negligible Affinity |
| Testosterone (Control) | Negligible Affinity | Negligible Affinity | High Affinity (Agonist) | Negligible Affinity | Negligible Affinity |
| Estradiol (Control) | Negligible Affinity | Negligible Affinity | Negligible Affinity | High Affinity (Agonist) | Negligible Affinity |
| Progesterone (Control) | Moderate Affinity | Moderate Affinity | Negligible Affinity | Negligible Affinity | High Affinity (Agonist) |
This table is for illustrative purposes and highlights the current gap in publicly available data for Diflorasone-21-propionate.
Experimental Protocols: Assessing Steroid Receptor Cross-Reactivity
A standard method to determine the cross-reactivity of a compound like Diflorasone-21-propionate across various steroid receptors is the in vitro competitive radioligand binding assay.
Objective:
To determine the relative binding affinity (RBA) of Diflorasone-21-propionate for the human glucocorticoid (GR), mineralocorticoid (MR), androgen (AR), estrogen (ER), and progesterone (PR) receptors.
Materials:
-
Receptor Preparations: Cytosolic extracts or purified full-length recombinant human steroid receptors (GR, MR, AR, ERα, and PR).
-
Radioligands:
-
[³H]-Dexamethasone for GR
-
[³H]-Aldosterone for MR
-
[³H]-Testosterone or [³H]-Mibolerone for AR
-
[³H]-Estradiol for ER
-
[³H]-Progesterone or [³H]-R5020 for PR
-
-
Test Compound: Diflorasone-21-propionate of high purity.
-
Reference Competitors (unlabeled): Dexamethasone, Aldosterone, Testosterone, Estradiol, and Progesterone.
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol, and sodium molybdate.
-
Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry.
-
Scintillation Cocktail and Scintillation Counter .
Methodology:
-
Receptor-Radioligand Binding:
-
A constant concentration of the specific radioligand is incubated with the corresponding receptor preparation in the assay buffer. The concentration of the radioligand is typically chosen to be near its equilibrium dissociation constant (Kd) for the receptor.
-
-
Competitive Displacement:
-
A range of concentrations of unlabeled Diflorasone-21-propionate (or a reference competitor) is added to the receptor-radioligand mixture.
-
The reaction mixtures are incubated to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Radioligand:
-
The dextran-coated charcoal or hydroxylapatite slurry is added to the incubation tubes to adsorb the unbound radioligand.
-
The mixture is centrifuged to pellet the adsorbent.
-
-
Quantification:
-
The supernatant, containing the receptor-bound radioligand, is mixed with a scintillation cocktail.
-
The radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curves.
-
The relative binding affinity (RBA) is calculated using the following formula: RBA (%) = (IC₅₀ of Reference Competitor / IC₅₀ of Test Compound) x 100
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathways for each steroid receptor and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: Generalized signaling pathway for steroid hormone receptors.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Diflorasone-21-propionate is a well-established potent glucocorticoid receptor agonist.[1][2][3][4] Its clinical efficacy in treating inflammatory skin conditions is attributed to its high affinity for the GR.[1] However, a critical gap exists in the scientific literature regarding its cross-reactivity profile with other steroid hormone receptors. The experimental protocols outlined in this guide provide a standardized approach for researchers and drug development professionals to quantitatively assess the binding affinity of Diflorasone-21-propionate to the mineralocorticoid, androgen, estrogen, and progesterone receptors. Such data would provide a more complete understanding of its selectivity and potential for off-target effects, which is crucial for both basic research and clinical applications.
References
A Comparative Guide to the Validation of Analytical Methods for Diflorasone-21-propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Diflorasone-21-propionate, a potent topical corticosteroid. The information presented is based on established analytical practices for similar corticosteroid compounds and adheres to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that the procedure is suitable for its intended purpose.[4][5] For potent corticosteroids like Diflorasone-21-propionate, accurate and precise quantification is essential to ensure product quality, safety, and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used technique for the analysis of corticosteroids due to its selectivity, speed, and sensitivity.[6]
This guide will compare a typical validated HPLC method with a potential UPLC method for Diflorasone-21-propionate analysis, highlighting the performance characteristics of each.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of corticosteroids involves using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water.[6][7]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 240 nm
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Diflorasone-21-propionate reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of 10 µg/mL.
-
Sample Preparation: Extract a known amount of the drug product (e.g., cream, ointment) with a suitable solvent, followed by dilution with the mobile phase to a theoretical concentration of 10 µg/mL of Diflorasone-21-propionate.
Ultra-Performance Liquid Chromatography (UPLC) Method (Hypothetical Alternative)
UPLC offers the advantage of faster analysis times and improved resolution by utilizing columns with smaller particle sizes (<2 µm).
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with a gradient elution program if necessary for complex mixtures.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 240 nm
-
Column Temperature: 40°C
Standard and Sample Preparation: Standard and sample preparation would follow a similar procedure to the HPLC method, with final concentrations adjusted based on the sensitivity of the UPLC system.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of an analytical method for a pharmaceutical product, in line with ICH guidelines, and provides a hypothetical performance comparison between HPLC and UPLC for Diflorasone-21-propionate analysis.
| Validation Parameter | ICH Acceptance Criteria | Typical HPLC Performance | Hypothetical UPLC Performance |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. | Peak purity index > 0.999 | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.995 over the specified range.[3] | 0.9995 | 0.9998 |
| Range | 80% to 120% of the test concentration.[3] | 8 - 12 µg/mL | 8 - 12 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0%.[8] | 99.5% - 101.2% | 99.8% - 100.9% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | ≤ 1.0% | ≤ 0.8% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.02 µg/mL | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.07 µg/mL | 0.015 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, temperature). | % RSD < 2.0% | % RSD < 2.0% |
| Analysis Run Time | - | ~10 minutes | ~2 minutes |
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for Diflorasone-21-propionate, as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Conclusion
Both HPLC and UPLC are suitable methods for the quantitative analysis of Diflorasone-21-propionate. The choice between the two often depends on the specific needs of the laboratory.
-
HPLC is a robust and reliable technique that is widely available in most analytical laboratories. It provides accurate and precise results, meeting all regulatory requirements for method validation.
-
UPLC offers significant advantages in terms of speed and resolution, leading to higher sample throughput and potentially better separation of impurities. The reduced solvent consumption also makes it a more environmentally friendly option.
For laboratories focused on high-throughput analysis and efficiency, transitioning to a UPLC method can be a worthwhile investment. However, a well-validated HPLC method remains a perfectly acceptable and widely used standard for the quality control of Diflorasone-21-propionate.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. actascientific.com [actascientific.com]
- 6. akjournals.com [akjournals.com]
- 7. lcms.cz [lcms.cz]
- 8. seejph.com [seejph.com]
A Head-to-Head Comparison of Diflorasone-21-Propionate and Fluocinonide for Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two high-potency topical corticosteroids: Diflorasone-21-propionate and fluocinonide. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance, mechanisms, and experimental evaluation of these two compounds.
Executive Summary
Diflorasone-21-propionate and fluocinonide are both potent topical corticosteroids widely used in the management of inflammatory skin conditions. Clinical evidence, particularly in the treatment of psoriasis, suggests that Diflorasone-21-propionate may offer a superior efficacy profile in some formulations. Vasoconstrictor assays, a standard measure of topical corticosteroid potency, have indicated that diflorasone diacetate is generally more potent than fluocinonide.[1][2] Both drugs exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: Clinical Efficacy in Moderate-to-Severe Psoriasis (2-Week, Double-Blind, Multicenter Study)
| Efficacy Parameter | Diflorasone Diacetate 0.05% Cream | Fluocinonide 0.05% Cream | p-value |
| Mean Total Score (Erythema, Scaling, Induration) | |||
| Day 7 | Significantly Lower | Higher | < 0.001 |
| Day 14 | Significantly Lower | Higher | < 0.001 |
| Investigator's Global Evaluation of Effectiveness (Day 14) | More Favorable | Less Favorable | < 0.001 |
| Patient's Rating of Improvement (Superiority at Day 14) | 59% | 20% | < 0.001 |
| Cosmetic Acceptability (Rated Good to Excellent) | 70% | 44% | Not Specified |
Data sourced from a study comparing Diflorasone diacetate cream in an optimized vehicle (Psorcon Cream) and fluocinonide 0.05% cream (Lidex Cream) in 100 patients with moderate-to-severe psoriasis.[3]
Table 2: Vasoconstrictor Potency
| Compound | Relative Potency |
| Diflorasone Diacetate | Generally more potent |
| Fluocinonide | High potency reference standard |
Based on vasoconstrictor assays in healthy volunteers where compounds were dissolved in 95% alcohol.[1][2]
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Both Diflorasone-21-propionate and fluocinonide are agonists of the glucocorticoid receptor (GR). Their mechanism of action involves binding to this intracellular receptor, which then translocates to the nucleus and modulates the transcription of target genes. This leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Clinical Trial for Psoriasis
A multicenter, double-blind, randomized, bilateral-paired comparison study was conducted to evaluate the efficacy and safety of Diflorasone diacetate 0.05% cream versus fluocinonide 0.05% cream in patients with moderate-to-severe psoriasis.[3]
-
Study Population: 100 patients with stable, moderate-to-severe plaque psoriasis, with symmetrical lesions of comparable severity.
-
Treatment Regimen: Patients applied the assigned cream to the designated contralateral lesion twice daily for 14 consecutive days.
-
Efficacy Assessment: Lesions were assessed at baseline, day 7, and day 14 for erythema, scaling, and induration on a scale of 0 (none) to 3 (severe). The total score was the sum of these three parameters. Investigators also provided a global evaluation of effectiveness.
-
Patient Assessment: Patients rated the overall improvement of each treatment site and the cosmetic acceptability of the creams.
-
Statistical Analysis: Efficacy results were analyzed using appropriate statistical methods to compare the mean total scores and investigator/patient evaluations between the two treatment groups (P < 0.001 was considered statistically significant).[3]
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid.
-
Subjects: Healthy adult volunteers with normal skin on their forearms.
-
Procedure:
-
A small, standardized amount of the topical corticosteroid formulation is applied to a designated site on the volar forearm.
-
The application site is typically covered with an occlusive dressing for a specified period (e.g., 6-16 hours).
-
After the specified time, the dressing and any excess formulation are removed.
-
The degree of skin blanching at the application site is visually assessed by a trained, blinded observer at a predetermined time point (e.g., 2 hours after removal) using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
-
Data Analysis: The blanching scores for different formulations are compared to determine their relative potency.
Caption: Vasoconstrictor Assay Experimental Workflow.
Conclusion
Based on the available clinical trial data, Diflorasone-21-propionate 0.05% cream in an optimized vehicle demonstrates superior efficacy and patient preference compared to fluocinonide 0.05% cream for the treatment of moderate-to-severe psoriasis.[3] This clinical finding is supported by vasoconstrictor assays, which indicate a higher potency for diflorasone diacetate.[1][2] Both agents share a common mechanism of action through the glucocorticoid receptor pathway. The selection of a topical corticosteroid for clinical use or further development should consider not only the intrinsic potency of the active molecule but also the influence of the vehicle on its delivery and cosmetic acceptability.
References
Assessing the Systemic Absorption of Topical Diflorasone-21-propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the systemic absorption of topical Diflorasone-21-propionate and other commonly used topical corticosteroids. The information is intended to assist researchers and drug development professionals in understanding the factors influencing systemic exposure and the methodologies used for its assessment.
Executive Summary
Topical corticosteroids are a cornerstone in the treatment of various dermatological conditions. However, their percutaneous absorption can lead to systemic side effects. Diflorasone-21-propionate, a high-potency corticosteroid, is effective in treating inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. Understanding its systemic absorption profile in comparison to other agents is crucial for optimizing therapeutic outcomes while minimizing risks. This guide summarizes available data on systemic absorption, details the experimental protocols for its evaluation, and provides a logical framework for assessing these products.
Data Presentation: Comparative Systemic Absorption of Topical Corticosteroids
The systemic absorption of topical corticosteroids is influenced by several factors, including the potency of the steroid, the vehicle, the integrity of the skin barrier, the use of occlusive dressings, and the surface area of application. The following tables summarize available quantitative data on the systemic absorption of various topical corticosteroids.
Table 1: Plasma/Serum Concentrations of Topical Corticosteroids After Application
| Corticosteroid | Formulation | Application Details | Mean Peak Plasma/Serum Concentration | Reference |
| Betamethasone Valerate | 0.1% Cream | Applied to a 100 cm² area on the back for 28 hours in healthy subjects. | 0.24 ng/mL | [1] |
| Clobetasol Propionate | 0.05% Cream | Twice daily treatment for 15 consecutive days in patients with moderate-to-severe plaque psoriasis. | 152.5 pg/mL | [2] |
| Clobetasol Propionate | 0.025% Cream | Twice daily treatment for 15 consecutive days in patients with moderate-to-severe plaque psoriasis. | 56.3 pg/mL | [2] |
| Triamcinolone Acetonide | 0.1% | Applied 3 times/day for 2 weeks, then 2 times/day for 2 weeks in patients with oral lichen planus. | Not detected in blood samples. | [3][4] |
Table 2: Urinary Excretion of Topical Corticosteroids
| Corticosteroid | Formulation | Application Details | Percentage of Applied Dose Excreted in Urine | Reference |
| Betamethasone 17-Valerate | Ointment | Applied to patients with skin diseases for up to 87 hours. | 0.1% to 2.8% | [5][6] |
| Triamcinolone Acetonide | Not Specified | Topical application in healthy volunteers. | Urinary concentrations of triamcinolone acetonide ranged from 0.1 ng/mL to 1.5 ng/mL, and its metabolite ranged from 0.3 ng/mL to 7.80 ng/mL. | [7][8] |
Note on Diflorasone-21-propionate Data: While a key study titled "Percutaneous absorption and excretion of tritium-labeled diflorasone diacetate, a new topical corticosteroid in the rat, monkey and man" exists, the specific quantitative data on plasma concentrations and urinary excretion in humans from this study could not be accessed for this guide. However, studies have shown that Diflorasone diacetate cream has the potential to cause reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, indicating systemic absorption. For instance, at an application of 30g per day for one week to psoriatic skin, HPA axis inhibition was observed in one of two patients.[9][10] At 15g per day under similar conditions, mild HPA axis inhibition was seen in one of five patients.[10]
Experimental Protocols
The assessment of systemic absorption of topical corticosteroids involves various in vivo and in vitro methods. Below are detailed methodologies for key experiments.
Vasoconstrictor Assay
The vasoconstrictor assay is a widely used method to determine the bioequivalence and potency of topical corticosteroid formulations. It relies on the principle that corticosteroids cause vasoconstriction in the dermal capillaries, leading to skin blanching.
Objective: To assess the potency and bioavailability of a topical corticosteroid formulation by measuring the degree of skin blanching.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on the forearms are recruited.
-
Site Application: Small, defined areas on the volar aspect of the forearms are marked.
-
Product Application: A standardized amount of the topical corticosteroid formulation and a reference standard are applied to the marked sites. Occlusive dressings may be used to enhance absorption.
-
Exposure Duration: The product is left on the skin for a specified period, typically several hours.
-
Assessment: After removal of the product and cleaning of the skin, the degree of vasoconstriction (blanching) is assessed at predetermined time points. The assessment can be done visually by a trained observer using a graded scale or instrumentally using a chromameter to measure changes in skin color.
-
Data Analysis: The intensity and duration of the blanching response are used to determine the potency of the formulation relative to the reference standard.
In Vitro Skin Permeation Studies
In vitro skin permeation studies are conducted to evaluate the rate and extent of drug absorption through the skin in a controlled laboratory setting. These studies are crucial in formulation development and for assessing the bioequivalence of generic topical products.
Objective: To determine the percutaneous absorption kinetics of a topical corticosteroid.
Methodology:
-
Skin Samples: Excised human or animal skin is used as the membrane in a diffusion cell apparatus (e.g., Franz diffusion cell). The skin is prepared to a specific thickness.
-
Diffusion Cell Setup: The skin sample is mounted between the donor and receptor chambers of the diffusion cell. The stratum corneum side faces the donor chamber, and the dermal side is in contact with the receptor fluid.
-
Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (typically 32°C) and continuously stirred.
-
Product Application: A precise amount of the topical formulation is applied to the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Assessment
Systemic absorption of potent topical corticosteroids can lead to the suppression of the HPA axis. The ACTH (cosyntropin) stimulation test is the standard method to evaluate HPA axis function.
Objective: To assess the potential of a topical corticosteroid to cause systemic effects by evaluating its impact on the HPA axis.
Methodology:
-
Baseline Measurement: A baseline blood sample is collected in the morning to measure the plasma cortisol level.
-
ACTH Administration: A synthetic form of ACTH, cosyntropin, is administered intravenously or intramuscularly.
-
Post-Stimulation Measurement: Blood samples are taken at 30 and 60 minutes after the cosyntropin injection to measure the cortisol response.
-
Product Application: Patients are treated with the topical corticosteroid for a specified duration, often under maximal use conditions (e.g., large surface area, occlusion).
-
Post-Treatment Assessment: The ACTH stimulation test is repeated after the treatment period.
-
Data Analysis: A normal response is characterized by a significant increase in plasma cortisol levels after ACTH stimulation. A blunted or absent response suggests HPA axis suppression.
Mandatory Visualization
The following diagrams illustrate key processes related to the assessment of systemic absorption of topical corticosteroids.
Caption: Experimental workflow for assessing systemic absorption.
Caption: Pathway of topical corticosteroid absorption.
References
- 1. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Parallel Group, Open Label, Multicenter Study to Assess the Potential for Adrenal Suppression and Systemic Drug Absorption Following Multiple Dosing with Clobetasol Propionate Cream (Impoyz™), 0.025% versus Clobetasol Propionate (Temovate®) | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 3. Systemic absorption of 0.1% triamcinolone acetonide as topical application in management of oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary detection of corticosteroid in topical treatment of skin disease by 19F MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary detection of corticosteroid in topical treatment of skin disease by 19F MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Excretion of Triamcinolone Acetonide and Its Metabolite [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. psorcon ® (diflorasone diacetate cream, USP) 0.05% [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
In Vivo Efficacy of Diflorasone-21-Propionate: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Diflorasone-21-propionate's performance against other topical corticosteroids in relevant animal models. The following sections detail experimental data, protocols, and cellular mechanisms to inform preclinical research decisions.
Diflorasone-21-propionate is a potent topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in treating dermatological conditions such as psoriasis and atopic dermatitis.[1][2] Its efficacy stems from its action as a glucocorticoid receptor agonist, which modulates gene expression to reduce the production of inflammatory mediators.[1][3]
Comparative Efficacy in Animal Models
Clinical trials in human subjects with psoriasis and atopic dermatitis have shown that 0.05% diflorasone diacetate cream is as effective as 0.05% fluocinonide cream.[4] Further clinical comparisons in patients with psoriasis have indicated that while both diflorasone diacetate and clobetasol-17-propionate are highly effective, clobetasol was judged to be slightly superior by physicians. In a double-blind study for moderate to severe plaque-type psoriasis, 0.05% diflorasone diacetate ointment was found to be comparable in efficacy to 0.05% betamethasone dipropionate ointment, with no statistically significant differences in the reduction of erythema, scaling, or induration.
Atrophogenicity in the Hairless Mouse Model
A key aspect of in vivo corticosteroid performance is its potential to induce skin atrophy. The hairless mouse model is a well-established method for assessing this side effect, which often correlates with anti-inflammatory potency. In a study evaluating various topical corticosteroids, the daily application of diflorasone diacetate for 18 days resulted in measurable changes in skin morphology.
| Parameter | Vehicle Control | Diflorasone Diacetate (0.05%) | Clobetasol Propionate (0.05%) |
| Epidermal Thickness (cells) | 5 | 1-2 | 1-2 |
| Dermal Thickness Reduction (%) | 0 | ~40% | ~50% |
| Sebaceous Gland Sebocyte Count (per field) | 39 | <10 | 0 (total ablation) |
Data synthesized from a study on the atrophogenicity of topical corticosteroids in the hairless mouse model.
Experimental Protocols
To facilitate further in vivo research, this section provides detailed methodologies for inducing and evaluating treatments in common animal models of psoriasis and atopic dermatitis.
Imiquimod-Induced Psoriasis Model in Mice
This model is widely used as it recapitulates many features of human plaque psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and the involvement of the IL-23/IL-17 axis.
Materials:
-
Imiquimod 5% cream
-
C57BL/6 or BALB/c mice (8-12 weeks old)
-
Topical formulation of Diflorasone-21-propionate
-
Comparator topical corticosteroid (e.g., Clobetasol Propionate 0.05%)
-
Vehicle control
Procedure:
-
Gently shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 6 consecutive days.
-
Beginning on day 3, apply the topical formulations of Diflorasone-21-propionate, the comparator, or vehicle to the inflamed skin daily, a few hours after the imiquimod application.
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. The Psoriasis Area and Severity Index (PASI) can be adapted for mice.
-
Measure ear thickness daily using a digital caliper.
-
At the end of the experiment (e.g., day 7), euthanize the mice and collect skin and spleen tissue for further analysis.
Efficacy Assessment:
-
Macroscopic: Daily scoring of erythema, scaling, and thickness.
-
Histological: H&E staining of skin sections to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltrate.
-
Immunological: Measurement of pro-inflammatory cytokine levels (e.g., IL-17, IL-23, TNF-α) in skin homogenates or serum via ELISA or qPCR. Analysis of immune cell populations in the skin and spleen by flow cytometry.
Oxazolone-Induced Atopic Dermatitis Model in Mice
This model mimics the T-cell-mediated inflammation characteristic of atopic dermatitis.
Materials:
-
Oxazolone
-
Acetone and olive oil (4:1)
-
BALB/c mice (6-8 weeks old)
-
Topical formulation of Diflorasone-21-propionate
-
Comparator topical corticosteroid
-
Vehicle control
Procedure:
-
Sensitization: On day 0, apply a 2% solution of oxazolone in acetone/olive oil to a shaved area on the abdomen.
-
Challenge: On day 7, apply a 1% solution of oxazolone to the dorsal side of the ear.
-
Treatment: Begin daily topical application of Diflorasone-21-propionate, the comparator, or vehicle to the ear, starting 24 hours after the challenge, for a predetermined duration (e.g., 7-14 days).
-
Measure ear swelling (inflammation) daily using a digital caliper.
Efficacy Assessment:
-
Primary Endpoint: Reduction in ear swelling compared to the vehicle-treated group.
-
Histological: H&E staining of ear tissue to assess epidermal hyperplasia, edema, and eosinophilic infiltration.
-
Immunological: Measurement of IgE levels in the serum and cytokine profiles (e.g., IL-4, IL-5, IL-13) in the ear tissue.
Mechanism of Action: Glucocorticoid Receptor Signaling
Diflorasone-21-propionate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. This binding event initiates a cascade of molecular events that ultimately alter gene expression.
Caption: Glucocorticoid receptor signaling pathway.
Upon binding, the GR dissociates from heat shock proteins and translocates to the nucleus. In the nucleus, the activated GR complex can directly bind to Glucocorticoid Response Elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes, such as lipocortin-1, which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.[1][2] Additionally, the GR complex can repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules that mediate the inflammatory response.
References
- 1. Animal models of psoriasis - what can we learn from them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of topical corticosteroids. Efficacy of suppression of experimental Rhus dermatitis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histopathologic Features in Animal Model of Atopic Dermatitis Induced by Topical Application of Oxazolone -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
Safety Operating Guide
Proper Disposal of Diflorasone 21-propionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Diflorasone 21-propionate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential information and step-by-step procedures for the safe disposal of Diflorasone 21-propionate.
Waste Characterization and Segregation
The first step in the proper disposal of any chemical is to characterize the waste stream. For Diflorasone 21-propionate, waste can be categorized as either non-hazardous or hazardous, depending on its form and concentration, as well as applicable state and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
| Waste Stream | Description | Recommended Container Type |
| Unused or Expired Pure Compound | Pure, solid Diflorasone 21-propionate that is no longer needed or has passed its expiration date. | A clearly labeled, sealed container for hazardous pharmaceutical waste (typically black). |
| Contaminated Labware and PPE | Gloves, pipette tips, vials, and other disposable materials that have come into direct contact with Diflorasone 21-propionate. | A designated container for solid hazardous waste. |
| Grossly Contaminated Materials | Items with visible or significant amounts of Diflorasone 21-propionate residue. | A clearly labeled, sealed container for hazardous pharmaceutical waste (typically black). |
| Aqueous Solutions (low concentration) | Dilute solutions containing trace amounts of Diflorasone 21-propionate. Local regulations will dictate the allowable concentration for sewer disposal. | Neutralization and sewer disposal may be permissible if allowed by local regulations. |
| Spill Cleanup Debris | Absorbent materials used to clean up spills of Diflorasone 21-propionate. | A sealed, labeled container for hazardous waste. |
Experimental Protocol: Disposal of Diflorasone 21-propionate Waste
The following protocol outlines the general steps for the disposal of Diflorasone 21-propionate. This should be adapted to comply with your institution-specific and local regulatory requirements.
1.0 Purpose
To provide a standardized procedure for the safe disposal of Diflorasone 21-propionate and associated contaminated materials in a laboratory setting.
2.0 Scope
This protocol applies to all laboratory personnel who handle Diflorasone 21-propionate in solid form, in solution, or as a component of a formulation.
3.0 Materials
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Hazardous waste containers (as specified by your institution's EHS).
-
Waste labels.
-
Spill kit with appropriate absorbent material.
4.0 Procedure
-
Waste Segregation:
-
Do not mix Diflorasone 21-propionate waste with other waste streams unless explicitly permitted by your EHS department.
-
Segregate solid waste (unused compound, contaminated labware) from liquid waste.
-
-
Solid Waste Disposal:
-
Carefully place all unused or expired pure Diflorasone 21-propionate into a designated hazardous waste container.
-
Collect all contaminated disposable materials, such as gloves, weigh boats, and pipette tips, in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste Disposal:
-
For concentrated solutions, transfer the liquid to a designated hazardous liquid waste container. Do not dispose of down the drain.
-
For dilute aqueous solutions, consult your local regulations and institutional guidelines. Some jurisdictions may permit the disposal of trace amounts down the drain with copious amounts of water. However, it is generally recommended to treat it as hazardous waste.
-
-
Spill Cleanup:
-
In the event of a spill, contain the material to prevent it from spreading.
-
Use an appropriate absorbent material to clean up the spill.
-
Place all cleanup materials, including contaminated PPE, into a sealed container and label it as hazardous waste.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with the contents, date, and responsible party.
-
Keep waste containers sealed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous material disposal company.[1]
-
The ultimate disposal method may involve incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound.[1]
-
Logical Workflow for Diflorasone 21-propionate Disposal
The following diagram illustrates the decision-making process for the proper disposal of Diflorasone 21-propionate waste.
Caption: Disposal workflow for Diflorasone 21-propionate waste.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS), and adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.[2][3]
References
Safeguarding Researchers: A Comprehensive Guide to Handling Diflorasone 21-propionate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Diflorasone 21-propionate, a potent corticosteroid. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
Diflorasone 21-propionate is classified as a toxic substance, a moderate to severe skin and eye irritant, and is suspected of causing cancer.[1][2] Inhalation or skin contact can be harmful.[2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Essential Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to Diflorasone 21-propionate. The following equipment is required for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles, preventing severe eye irritation.[3] |
| Skin Protection | Impervious clothing and protective gloves. Fire/flame resistant clothing is also recommended. | Prevents skin contact, which can be harmful.[2][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a full-face respirator. | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][3] |
Quantitative Exposure Limits
While specific Occupational Exposure Limits (OELs) have not been established by all regulatory bodies, the following guidance provides a framework for exposure control.
| Parameter | Value | Description |
| Occupational Exposure Band (OEB) | OEB 3 | Control exposure to a range of >10 µg/m³ to < 100 µg/m³. Additional precautions are necessary to protect from skin contact.[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of Diflorasone 21-propionate must be performed by personnel trained in the safe handling of potent active pharmaceutical ingredients.[1]
1. Preparation:
- Ensure a well-ventilated area, preferably a laboratory fume hood or another form of local exhaust ventilation.[3]
- Assemble all necessary materials, including the compound, solvents, and experimental apparatus, within the designated handling area.
- Don all required PPE as specified in the table above.
2. Handling:
- Avoid the formation of dust.[4]
- Avoid inhalation and contact with skin, eyes, and clothing.[1]
- In case of accidental contact, follow the first-aid measures outlined below.
3. Post-Handling:
- Thoroughly decontaminate all surfaces and equipment after use.
- Remove and dispose of PPE in designated waste containers.
- Wash hands thoroughly with soap and water after removing gloves.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention. |
| Ingestion | Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of Diflorasone 21-propionate and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
- All disposable materials that have come into contact with Diflorasone 21-propionate, including gloves, wipes, and containers, must be segregated as hazardous waste.
2. Disposal of Unused or Expired Compound:
- Preferred Method: The compound should be disposed of via incineration in a facility equipped with an afterburner and scrubber.[3] Alternatively, it should be offered to a licensed hazardous material disposal company.[3]
- Alternative for Small Quantities (if no take-back program is available):
- Do not crush tablets or capsules.
- Mix the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[5][6]
- Place the mixture in a sealed plastic bag.[5][6]
- Dispose of the sealed bag in the household trash.[5]
3. Compliance:
- Ensure that all federal and local regulations regarding the disposal of this material are strictly followed.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Diflorasone 21-propionate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
